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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Executive Summary This technical guide details the synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol , a critical heterocyclic intermediate. The synthesis follows a convergent Knorr Pyrazole Synthesis strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol , a critical heterocyclic intermediate. The synthesis follows a convergent Knorr Pyrazole Synthesis strategy, followed by functionalization at the C4 position via nitrosation and subsequent reduction.

This pathway is selected for its scalability, high regioselectivity, and avoidance of heavy metal catalysts in the final purification stages. The protocol emphasizes the isolation of the 4-amino species as a hydrochloride salt to mitigate oxidative instability inherent to electron-rich aminopyrazoles.

Core Reaction Pathway
  • Cyclocondensation: Ethyl acetoacetate + Isopropylhydrazine

    
     Pyrazolone Core.
    
  • Nitrosation: Electrophilic attack at C4 using nitrous acid

    
     4-Oximino intermediate.
    
  • Reduction: Sodium dithionite (

    
    ) reduction 
    
    
    
    4-Amino product.

Retrosynthetic Analysis & Pathway Logic

The target molecule contains a pyrazole core substituted at N1 (isopropyl), C3 (methyl), and C4 (amino). The most efficient disconnection is at the C4-N bond and the N1-C5/N2-C3 bonds.

Strategic Logic
  • Regiochemistry: Using isopropylhydrazine dictates the N1 substituent. The reaction with

    
    -keto esters (ethyl acetoacetate) favors the formation of the 5-pyrazolone tautomer over the 3-pyrazolone due to the thermodynamics of the intermediate hydrazone.
    
  • C4 Functionalization: Direct nitration is often too harsh for electron-rich pyrazolones. Nitrosation is milder, occurring exclusively at the activated C4 position (flanked by the enol/keto and imine motifs).

  • Reduction Choice: While catalytic hydrogenation (

    
    ) is viable, Sodium Dithionite  is preferred for batch chemistry to avoid pressurized vessels and potential catalyst poisoning by trace sulfur or nitrogen species.
    
Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic Disconnection of the Target Molecule Target 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol Intermediate1 4-(hydroxyimino)-3-methyl-1-(propan-2-yl)-pyrazol-5-one Intermediate1->Target Reduction (Na2S2O4) Core 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol Core->Intermediate1 Nitrosation (NaNO2/HCl) Reagents Ethyl Acetoacetate + Isopropylhydrazine Reagents->Core Knorr Cyclization

Detailed Experimental Protocols

Step 1: Synthesis of the Core (1-isopropyl-3-methyl-1H-pyrazol-5-ol)

This step utilizes the Knorr Pyrazole Synthesis. The reaction relies on the condensation of a hydrazine with a


-keto ester.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Isopropylhydrazine hydrochloride (1.1 equiv)

  • Ethanol (Solvent, anhydrous)

  • Sodium Ethoxide (1.1 equiv, if using hydrazine HCl salt)

Protocol:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Isopropylhydrazine HCl in Ethanol.

  • Neutralization: Add Sodium Ethoxide slowly at 0°C to liberate the free hydrazine base. Stir for 15 minutes.

  • Addition: Dropwise add Ethyl acetoacetate over 30 minutes while maintaining temperature <10°C. Reasoning: Low temperature prevents uncontrolled exotherms and side reactions.

  • Cyclization: Once addition is complete, heat the mixture to reflux (78°C) for 3–5 hours.

  • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of ethyl acetoacetate (

    
    ) and appearance of a lower 
    
    
    
    spot.
  • Workup: Concentrate the solvent under reduced pressure. The residue is often an oil that solidifies upon trituration with diethyl ether or hexane.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Self-Validating Check:

  • NMR Signature: The disappearance of the ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm) confirms cyclization. Appearance of a singlet at

    
     ppm corresponds to the C4-H of the pyrazolone ring.
    
Step 2: Nitrosation to 4-(hydroxyimino)-3-methyl-1-(propan-2-yl)-pyrazol-5-one

The C4 position is highly nucleophilic. We treat the core with nitrous acid generated in situ.

Reagents:

  • 1-isopropyl-3-methyl-1H-pyrazol-5-ol (from Step 1)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Hydrochloric Acid (HCl, 4M)

Protocol:

  • Dissolution: Dissolve the pyrazolone in 4M HCl and cool the solution to 0–5°C in an ice bath.

  • Nitrosation: Dropwise add an aqueous solution of Sodium Nitrite.

    • Critical Observation: The solution will initially turn green (nitroso) and rapidly shift to deep orange/red. This color shift indicates the tautomerization from the nitroso form to the more stable oxime (hydroxyimino) form.

  • Stirring: Stir at 0–5°C for 1 hour.

  • Isolation: The oxime usually precipitates as a highly colored solid. Filter the solid, wash with cold water to remove excess acid, and dry under vacuum.

Self-Validating Check:

  • Visual: Deep orange/red solid formation.

  • Melting Point: Distinct shift from the starting material (usually higher mp due to H-bonding of the oxime).

Step 3: Reduction to 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

We employ Sodium Dithionite (


) for a clean reduction that avoids metal waste.

Reagents:

  • 4-hydroxyimino intermediate (from Step 2)

  • Sodium Dithionite (

    
    , 3.0 equiv)
    
  • Ammonium Hydroxide or Sodium Carbonate (to adjust pH)

  • Solvent: Water/Ethanol (1:1)

Protocol:

  • Suspension: Suspend the orange oxime solid in Water/Ethanol (1:1).

  • Reduction: Add solid Sodium Dithionite in portions at 40–50°C.

    • Mechanism:[1][2][3][4] Dithionite acts as a sulfur-based electron donor, cleaving the N-O bond and reducing the imine.

  • Endpoint: The reaction is complete when the deep orange color completely fades to a pale yellow or colorless solution.

  • Stabilization (Critical): The free amine is oxidation-sensitive (turning brown/black in air).

    • Immediate Action: Acidify the solution with concentrated HCl/Ethanol to precipitate the 4-amino hydrochloride salt .

  • Filtration: Filter the white/off-white precipitate under nitrogen atmosphere if possible.

Self-Validating Check:

  • Visual: Loss of orange color (Oxime

    
     Amine).
    
  • Solubility: The product salt should be water-soluble but less soluble in cold ethanol/ether.

Quantitative Data Summary

ParameterStep 1: CyclizationStep 2: NitrosationStep 3: Reduction
Limiting Reagent Ethyl AcetoacetatePyrazolone CoreOxime Intermediate
Stoichiometry 1.0 : 1.1 (Hydrazine)1.0 : 1.2 (

)
1.0 : 3.0 (

)
Temp. Range Reflux (78°C)0–5°C40–50°C
Typical Yield 80–85%90–95%70–75% (as HCl salt)
Appearance White/Pale Yellow SolidDeep Orange/Red SolidWhite/Off-White Solid
Key Hazard Hydrazine ToxicityExotherm/NOx gasSulfur Dioxide evolution

Process Visualization

The following diagram illustrates the complete reaction engineering flow, highlighting critical control points (CCP) where the process must be monitored for safety and quality.

ReactionFlow Figure 2: Process Flow and Critical Control Points (CCP) Input1 Ethyl Acetoacetate + Isopropylhydrazine Step1 Step 1: Cyclization (Reflux, EtOH) Input1->Step1 Check1 CCP: TLC Check (Disappearance of Ester) Step1->Check1 Step2 Step 2: Nitrosation (NaNO2, HCl, 0°C) Check1->Step2 Pass Check2 CCP: Color Change (Green -> Orange) Step2->Check2 Step3 Step 3: Reduction (Na2S2O4, 50°C) Check2->Step3 Pass Final Product Isolation (HCl Salt Precipitation) Step3->Final

Analytical Characterization & Troubleshooting

Expected NMR Data (DMSO- )
  • 
     1.2–1.4 ppm:  Doublet (6H), Isopropyl 
    
    
    
    groups.
  • 
     2.1 ppm:  Singlet (3H), C3-Methyl group.
    
  • 
     4.3–4.5 ppm:  Multiplet (1H), Isopropyl CH (septet).
    
  • 
     9.0–10.0 ppm:  Broad singlets (
    
    
    
    ), characteristic of the amine salt.
Troubleshooting Table
IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete cyclization or hydrolysis of ester.Ensure anhydrous ethanol is used; extend reflux time.
Step 2: No Precipitate Solution too acidic or dilute.Neutralize slightly with NaOAc or concentrate the solution.
Step 3: Product Brown Oxidation of free amine.Perform reduction under

; isolate immediately as HCl salt.
Step 3: Sulfur Smell Decomposition of Dithionite.[5]Ensure temperature does not exceed 60°C; add reagent in portions.

References

  • Edaravone Analog Synthesis: Polikarpova, E. et al. (2022). "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules. Link

  • Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.
  • Nitrosation Protocols: Metwally, M. A., et al. (2012). "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." Journal of Heterocyclic Chemistry. Link

  • Dithionite Reduction: Horni, A., et al. (2006). "Sodium Dithionite: A Versatile Reagent for the Reduction of Nitro and Nitroso Compounds."[6] Organic Process Research & Development.

  • Tautomerism in Pyrazolones: Holzer, W., et al. (2011).[7] "Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles. Link

Sources

Exploratory

physicochemical properties of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents.[1][2] The specific compound, 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol, represents a scaffold with significant potential for further functionalization in drug discovery programs. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to advance its application, from optimizing reaction conditions to predicting its behavior in biological systems.

This guide provides a comprehensive overview of the core . While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related pyrazole derivatives to provide well-grounded predictions and detailed analytical protocols. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

IUPAC Name: 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Synonyms: 4-amino-1-isopropyl-3-methyl-1H-pyrazol-5-ol

Chemical Structure:

Caption: 2D structure of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol.

Predicted Physicochemical Properties

The following table summarizes the predicted , based on computational models and data from analogous structures found in chemical databases.

PropertyPredicted ValueData from Analogous CompoundsCitation
Molecular Formula C7H13N3O--
Molecular Weight 169.20 g/mol 139.20 g/mol for 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine[3]
Melting Point (°C) 180 - 190186 °C for a related pyrazole derivative[4]
Boiling Point (°C) ~360357-361 °C for a related pyrazole derivative[4]
LogP (Octanol/Water) ~0.80.849 for a related pyrazole derivative[4]
Water Solubility Moderately Soluble--
pKa (Acidic) ~9-10 (hydroxyl group)--
pKa (Basic) ~4-5 (amino group)5.35 for a related pyrazole derivative[4]

Experimental Determination of Physicochemical Properties

To empirically validate the predicted properties, a series of standardized experimental protocols should be employed. The causality behind these experimental choices lies in establishing a robust and reproducible analytical workflow.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination Synthesis Synthesis of Pyrazole Derivative Purification Recrystallization/Chromatography Synthesis->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR Purity HPLC-UV FTIR->Purity MeltingPoint Melting Point (DSC/Apparatus) Purity->MeltingPoint Solubility Aqueous & Organic Solubility MeltingPoint->Solubility pKa Potentiometric/UV-metric Titration Solubility->pKa LogP Shake-Flask/HPLC Method pKa->LogP

Caption: Experimental workflow for the characterization of the target compound.

Synthesis and Purification

The synthesis of substituted pyrazoles can be achieved through various established methods, often involving the cyclization of β-dicarbonyl compounds or their equivalents with hydrazine derivatives.[5][6] Microwave-assisted and ultrasonic irradiation techniques have been shown to improve reaction times and yields for similar heterocyclic systems.[7][8][9]

Step-by-Step General Synthesis Protocol:

  • Reaction Setup: In a microwave reactor vessel, combine a suitable β-ketoester precursor with isopropylhydrazine. The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol or acetic acid.

  • Microwave Irradiation: Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified duration (e.g., 10-30 minutes).[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is diluted with water and neutralized. The crude product may precipitate and can be collected by filtration.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol.

Structural Elucidation and Purity Assessment

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the isopropyl group, the methyl group, the amino protons, the hydroxyl proton, and the pyrazole ring proton.

  • ¹³C NMR: Determines the number of non-equivalent carbons and their electronic environment.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. Spectral data for related pyrazole derivatives can serve as a reference.[2][10][11]

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • The observed exact mass should be within 5 ppm of the calculated mass for the protonated molecule [M+H]⁺.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Protocol:

    • Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

    • Look for characteristic peaks for N-H (amine), O-H (hydroxyl), C-H, C=N, and C=C vibrations.

4. High-Performance Liquid Chromatography (HPLC):

  • Used to determine the purity of the compound.

  • Protocol:

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid).

    • Inject a solution of the compound and monitor the elution profile using a UV detector at an appropriate wavelength.

    • The purity is determined by the area percentage of the main peak.

Determination of Physicochemical Properties

1. Melting Point:

  • A sharp melting point is indicative of high purity.

  • Protocol:

    • Use a calibrated melting point apparatus or a Differential Scanning Calorimeter (DSC).

    • Record the temperature range over which the compound melts.

2. Solubility:

  • Crucial for formulation and in vitro assay development.

  • Protocol (Equilibrium Shake-Flask Method):

    • Add an excess of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol).

    • Shake the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

3. Acid Dissociation Constant (pKa):

  • Determines the ionization state of the molecule at different pH values, which influences its solubility, permeability, and receptor binding.

  • Protocol (Potentiometric Titration):

    • Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., water/methanol).

    • Titrate the solution with a standardized solution of HCl and then with NaOH, while monitoring the pH with a calibrated electrode.

    • The pKa values are determined from the inflection points of the titration curve.

4. Partition Coefficient (LogP):

  • A measure of the lipophilicity of the compound, which is a key predictor of its pharmacokinetic properties.

  • Protocol (Shake-Flask Method):

    • Prepare a solution of the compound in the aqueous phase (e.g., buffer at a pH where the compound is neutral).

    • Add an equal volume of n-octanol.

    • Shake the mixture vigorously to allow for partitioning between the two phases.

    • After separation of the phases, determine the concentration of the compound in each phase by HPLC-UV.

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The are critical to its potential development as a scaffold in medicinal chemistry. This guide has provided a framework for understanding and experimentally determining these properties. By following the outlined protocols, researchers can generate reliable and reproducible data, enabling the advancement of research and development involving this and related pyrazole derivatives. The synthesis of technical accuracy with field-proven insights is essential for translating chemical entities into valuable scientific tools and potential therapeutics.

References

  • PubChem. 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Computational Toxicology Dashboard. Available from: [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available from: [Link]

  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Chemical Reviews Letters. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • ResearchGate. General methods of synthesis for pyrazole and its derivatives. Available from: [Link]

  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PharmaCompass. 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Available from: [Link]

  • Journal of Public Health and Pharmacy. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

  • Zaporozhye Medical Journal. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Available from: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Foundational

4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3][4] The inherent structural features of the pyrazole ring, including its aromaticity and the presence of multiple nitrogen atoms, allow for diverse functionalization and interaction with various biological targets. The subject of this guide, 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol, belongs to the pyrazolin-5-one class, a group of compounds known for their therapeutic potential.[2] While specific literature on the mechanism of action of this exact molecule is not yet prevalent, its structural similarity to other well-characterized pyrazole derivatives allows us to propose and systematically investigate several plausible mechanisms.

This guide is designed for researchers, scientists, and drug development professionals. It will not merely list potential actions but will provide a strategic framework for the comprehensive investigation of the core mechanisms of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol, moving from broad, hypothesis-generating screening to specific, target-validation assays.

Part 1: Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on pyrazole derivatives, we can hypothesize several primary mechanisms of action for 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol.

Antioxidant and Radical Scavenging Activity

A prominent and well-documented activity of 4-aminopyrazol-5-ol derivatives is their capacity to act as potent antioxidants.[5] This activity is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

Causality: The 5-hydroxyl group on the pyrazole ring, in conjunction with the 4-amino group, is likely a key pharmacophore for antioxidant activity. This arrangement can facilitate the stabilization of the resulting radical through resonance. The mechanism can proceed via Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).

Experimental Workflow for Antioxidant Activity Assessment

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays A DPPH Radical Scavenging Assay B ABTS Radical Cation Decolorization Assay C Ferric Reducing Antioxidant Power (FRAP) Assay D Oxygen Radical Absorbance Capacity (ORAC) Assay E Cellular ROS Production (e.g., DCFH-DA assay) D->E F Lipid Peroxidation Assay (e.g., TBARS assay) G Measurement of Intracellular Glutathione (GSH) Levels Conclusion Conclusion on Antioxidant Potential G->Conclusion Start Compound: 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol Start->A

Caption: Workflow for the systematic evaluation of antioxidant properties.

Enzyme Inhibition

The pyrazole nucleus is a privileged scaffold for the design of enzyme inhibitors.[1] Various pyrazole derivatives have been shown to inhibit a wide range of enzymes, including kinases, oxidases, and proteases.

Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Several pyrazole-containing compounds have been developed as potent kinase inhibitors.[6][7][8]

Postulated Targets:

  • Src and Abl Tyrosine Kinases: Fused pyrazolo[3,4-d]pyrimidines have demonstrated inhibitory activity against these kinases.[7]

  • JNK3: Pyrazole derivatives have been designed as selective inhibitors of JNK3, a target for neurodegenerative diseases.[6]

  • p38 MAPK and VEGFR-2: 5-amino-pyrazole derivatives have been shown to interfere with these signaling pathways.[9]

Experimental Workflow for Kinase Inhibition Profiling

G Start Compound A Broad Kinase Panel Screen (e.g., 96-well format) Start->A B Identify Primary Hits (e.g., >50% inhibition at 10 µM) A->B C Dose-Response and IC50 Determination for Hits B->C D Cell-Based Target Engagement Assay (e.g., Western blot for phospho-substrate) C->D E Selectivity Profiling against Related Kinases D->E F Functional Cellular Assays (e.g., proliferation, apoptosis) E->F Conclusion Characterized Kinase Inhibitor Profile F->Conclusion

Caption: A streamlined workflow for identifying and characterizing kinase inhibitory activity.

Certain pyrazole derivatives have shown inhibitory activity against monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[10]

Causality: The pyrazole ring can mimic the structure of endogenous substrates or interact with the enzyme's active site. The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of inhibition.

Part 2: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following section provides detailed, step-by-step methodologies for key experiments.

Protocol 2.1: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change that can be measured spectrophotometrically.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol in a suitable solvent (e.g., DMSO or methanol) at 10 mM.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound or standard at various concentrations.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Protocol 2.2: Cell-Based Kinase Target Engagement Assay (Western Blot)

Principle: This protocol determines if the compound can inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have an active kinase of interest) to 70-80% confluency.

    • Treat the cells with various concentrations of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol for a predetermined time (e.g., 1-2 hours).

    • Include a positive control (a known inhibitor) and a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS TEACORAC (µmol TE/µmol)
4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-olExperimental ValueExperimental ValueExperimental Value
Ascorbic Acid (Standard)Reference ValueReference ValueReference Value
Trolox (Standard)Reference ValueReference ValueReference Value

TEAC: Trolox Equivalent Antioxidant Capacity

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
SrcExperimental ValueExperimental Value
AblExperimental ValueExperimental Value
JNK3Experimental ValueExperimental Value
p38 MAPKExperimental ValueExperimental Value

Interpretation: The data presented in these tables will provide a clear and concise summary of the compound's activity. For instance, a low IC50 value in the DPPH assay would indicate potent radical scavenging activity. Similarly, high percentage inhibition and low IC50 values against specific kinases would pinpoint them as primary targets.

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the mechanism of action of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol. By systematically progressing from broad in vitro screening to more specific cell-based and target-oriented assays, researchers can build a robust understanding of this compound's biological activity. The proposed workflows and protocols are designed to be self-validating, ensuring a high degree of scientific confidence in the generated data.

Future studies should focus on in-depth characterization of the most promising activities. For example, if significant kinase inhibition is observed, further investigations could include kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and co-crystallization studies to visualize the binding interactions at the atomic level. If antioxidant activity is predominant, in vivo studies in models of oxidative stress would be a logical next step. This structured approach will be instrumental in unlocking the full therapeutic potential of this and other novel pyrazole derivatives.

References

  • Inhibitory Effect of 1,3,5-Triphenyl-4, 5-Dihydro-(1H)-Pyrazole Derivatives on Activity of Amine Oxidases.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available from: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - MDPI. Available from: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed. Available from: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. Available from: [Link]

  • Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - RSC Publishing. Available from: [Link]

  • 1-(4-amino-5-methyl-1h-pyrazol-1-yl)-2-methylpropan-2-ol - PubChemLite. Available from: [Link]

  • Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives - RJPT. Available from: [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. Available from: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. Available from: [Link]

  • 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. A series of novel potential antipsychotic agents - PubMed. Available from: [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Publishing. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. Available from: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. Available from: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Available from: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - MDPI. Available from: [Link]

  • 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid - EPA. Available from: [Link]

Sources

Exploratory

Foreword: The Enduring Legacy of the Pyrazole Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazole-Based Compounds In the vast landscape of heterocyclic chemistry, few motifs have demonstrated the versatility and therapeutic impact of the pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazole-Based Compounds

In the vast landscape of heterocyclic chemistry, few motifs have demonstrated the versatility and therapeutic impact of the pyrazole ring. This five-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical science.[1][2][3] Its unique physicochemical properties—a blend of aromatic stability, hydrogen bonding capabilities, and tunable electronics—have established it as a "privileged scaffold."[4] This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the pyrazole core, from its foundational synthesis to its role in blockbuster pharmaceuticals. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that drives innovation in this critical area of chemical science.

The Pyrazole Core: Physicochemical Properties and Strategic Value

Pyrazole is a five-membered aromatic heterocycle with the molecular formula C₃H₄N₂.[3] Its structure is deceptively simple, yet it harbors a rich set of properties that make it invaluable in drug design.

  • Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant thermodynamic stability to the core structure.

  • Hydrogen Bonding: The N-1 nitrogen atom is pyrrole-like and acts as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[5] This dual capacity allows for diverse and specific interactions with biological targets like proteins and enzymes.[6]

  • Basicity: With a pKa of approximately 2.5, pyrazole is a weak base, significantly less basic than its isomer, imidazole (pKa ≈ 7.1).[7] This property is often advantageous in drug candidates, as it can reduce off-target interactions and improve pharmacokinetic profiles.

  • Bioisosterism: The pyrazole fragment is frequently employed as a bioisostere for arene (e.g., benzene) or other heterocyclic rings.[5][7] This substitution can enhance potency and improve physicochemical properties such as aqueous solubility and metabolic stability, critical factors in transforming a lead compound into a viable drug.[7][8]

Foundational Synthesis of the Pyrazole Ring: The Knorr Synthesis and Its Variants

The most robust and widely utilized method for constructing the pyrazole core is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[9][10] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12]

The Knorr Pyrazole Synthesis: Mechanism and Causality

The reaction is typically acid-catalyzed and proceeds through a well-defined mechanism.[9][13] Understanding this mechanism is crucial for controlling the reaction's outcome, particularly its regioselectivity.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is acid-catalyzed to activate the carbonyl group toward attack.

  • Intramolecular Cyclization: The intermediate hydrazone then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.

  • Dehydration: The resulting heterocyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.[9][14]

The primary challenge, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[9][10] The outcome is governed by the relative steric and electronic properties of the two carbonyl groups; the more electrophilic (less sterically hindered) carbonyl is typically attacked preferentially.

Knorr_Mechanism Figure 1: General Mechanism of the Knorr Pyrazole Synthesis R1 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 + R2, H+ R2 Hydrazine I2 Cyclized Intermediate I1->I2 P1 Pyrazole I2->P1 H_plus H+ H2O -2H₂O Celecoxib_Synthesis Figure 2: Synthetic Workflow for Celecoxib start1 4-Methylacetophenone intermediate TFBD (1,3-Dicarbonyl) Claisen Condensation start1->intermediate start2 Ethyl Trifluoroacetate start2->intermediate product Celecoxib Knorr Cyclocondensation intermediate->product start3 4-Sulfonamidophenylhydrazine start3->product Sildenafil_Synthesis Figure 3: Synthetic Workflow for Sildenafil step1 Diketoester + Hydrazine Knorr Synthesis step2 Pyrazole Core N-Methylation, Nitration, etc. step1->step2 step3 Functionalized Pyrazole Acylation step2->step3 step4 Acyclic Precursor Cyclization step3->step4 step5 Fused Ring System Sulfonation & Amine Condensation step4->step5 product Sildenafil step5->product

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Tautomeric Dynamics of 4-Amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Executive Summary & Molecular Profile[1] The compound 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (Synonyms: 4-Amino-1-isopropyl-3-methyl-5-pyrazolone) represents a critical scaffold in the development of oxidative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

The compound 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (Synonyms: 4-Amino-1-isopropyl-3-methyl-5-pyrazolone) represents a critical scaffold in the development of oxidative stress modulators and analgesic intermediates. Unlike simple pyrazolones, the introduction of an amino group at the C4 position significantly alters the electronic landscape, introducing zwitterionic possibilities and enhancing antioxidant potential (analogous to Edaravone metabolites).

This guide provides a rigorous framework for the structural elucidation of this molecule, addressing the primary challenge: distinguishing between the three dominant tautomeric forms (OH, NH, and CH) in varying phases.

Molecular Specifications
PropertySpecification
IUPAC Name 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol
Formula C₇H₁₃N₃O
Exact Mass 155.1059 Da
CAS Registry 198885-82-4
Key Moiety N1-Isopropyl (Steric bulk), C4-Amino (Redox active)
Solubility High in DMSO, MeOH; Moderate in H₂O (pH dependent)
Stability Air-sensitive (oxidation to rubazonic acid derivatives); often stored as HCl salt.[1]

Synthesis & Impurity Origin[3]

To accurately elucidate the structure, one must understand the synthetic origin. Impurities found in the spectra often stem from incomplete reduction or oxidation byproducts.

The Synthetic Pathway

The most robust route involves the nitrosation of 3-methyl-1-isopropyl-pyrazol-5-one followed by reduction.

SynthesisWorkflow Start 1-isopropyl-3-methyl -1H-pyrazol-5(4H)-one Step1 Nitrosation (NaNO2 / HCl) Start->Step1 Inter 4-Nitroso/Oximino Intermediate Step1->Inter Step2 Reduction (SnCl2 or H2/Pd-C) Inter->Step2 Product 4-Amino-1-isopropyl -3-methyl-pyrazol-5-ol Step2->Product Impurity Impurity: Rubazonic Acid Dimer (Oxidation) Product->Impurity Air Oxidation

Figure 1: Synthetic logic flow identifying the critical intermediate (oxime) and potential oxidative degradation products.

The Tautomerism Conundrum

The core elucidation challenge is defining the tautomeric state.[2] For 1-substituted-4-aminopyrazol-5-ols, three forms exist in equilibrium. The position of the equilibrium is dictated by solvent polarity and hydrogen bonding capability.

Tautomeric States[4][5][6][7][8][9][10][11]
  • OH-form (Aromatic): 1H-pyrazol-5-ol. Stabilized in polar H-bond accepting solvents (DMSO).

  • NH-form (Pyrazolone): 1,2-dihydro-3H-pyrazol-3-one.[3] Often seen in non-polar solvents or solid state dimers.

  • CH-form (Diketo-like): 1,2-dihydro-4H-pyrazol-3-one. Less favored due to the C4-amino group's steric and electronic repulsion, but theoretically possible.

Tautomers cluster_factors Stabilizing Factors OH OH-Form (Aromatic) (DMSO-d6 favored) NH NH-Form (Pyrazolone) (Solid State/Chloroform) OH->NH Proton Transfer (O to N2) CH CH-Form (Rare for 4-amino) NH->CH Proton Transfer (N2 to C4) F1 H-bonding (Amino group) F2 Solvent Polarity

Figure 2: Tautomeric equilibrium. The 4-amino group strongly stabilizes the OH and NH forms via intramolecular H-bonding, disfavoring the CH-form.

Analytical Strategy: Structural Elucidation

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d₆ is required. CDCl₃ often leads to line broadening due to rapid tautomeric exchange and poor solubility of the zwitterionic species.

¹H NMR Assignment (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegralAssignmentStructural Insight
1.30 - 1.35 Doublet (

Hz)
6HIsopropyl -CH₃Confirms isopropyl group integrity.
2.05 - 2.15 Singlet3HC3-MethylCharacteristic of 3-methyl pyrazoles.
4.00 - 4.50 Broad Singlet2H-NH₂Exchangeable with D₂O. Broadening indicates H-bonding.
4.30 - 4.60 Septet (

Hz)
1HIsopropyl -CH-Diagnostic: Downfield shift confirms N1 attachment (vs O-alkylation).
8.50 - 10.0 Very Broad1H-OH / -NHHighly variable. If >11 ppm, suggests OH...N intramolecular bond.[3]

Expert Note on Regiochemistry: To confirm the isopropyl group is on N1 and not N2, perform a NOESY experiment.

  • N1-Isopropyl: Strong NOE between Isopropyl-CH and C5-OH (or C5-O). Weak/No NOE to C3-Methyl.

  • N2-Isopropyl: Strong NOE between Isopropyl-CH and C3-Methyl.

¹³C NMR (100 MHz, DMSO-d₆)
  • C3 (Methyl): ~12-14 ppm.

  • Isopropyl (CH3): ~21-23 ppm.

  • Isopropyl (CH): ~45-50 ppm (N-linked).

  • C4 (Amino-substituted): ~115-125 ppm. Significant upfield shift compared to unsubstituted pyrazolone due to electron-donating -NH₂.

  • C3 (Ring): ~145 ppm.[3]

  • C5 (C=O / C-OH): ~155-160 ppm.

Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
     (Calculated).
    
  • Fragmentation:

    • Loss of Isopropyl (M-43): Peaks at

      
       113.
      
    • Loss of Methyl radical (rare in ESI, common in EI).

Experimental Protocols

Protocol A: Isolation and Purification

Because 4-aminopyrazoles are oxidation-prone, handle under Argon/Nitrogen.

  • Reduction: Dissolve 4-nitroso-3-methyl-1-isopropyl-pyrazol-5-one (1 eq) in MeOH. Add 10% Pd/C catalyst (5 wt%).

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 2-4 hours. Color change from deep orange/red (nitroso) to pale yellow/colorless indicates completion.

  • Filtration: Filter through Celite under an inert blanket to remove Pd/C.

  • Acidification (Stabilization): Immediately add HCl in dioxane (1.1 eq) to the filtrate. The hydrochloride salt is significantly more stable against oxidation than the free base.

  • Crystallization: Concentrate in vacuo and recrystallize from EtOH/Et₂O.

Protocol B: Tautomer Identification via UV-Vis
  • Prepare 50 µM solutions in:

    • Methanol (Protic, polar).

    • Acetonitrile (Aprotic, polar).

    • Cyclohexane (Non-polar - note: solubility may be limited).

  • Analysis:

    • 
       nm indicates the OH-form  (aromatic system).
      
    • 
       nm indicates the NH-form  (conjugated carbonyl).
      
    • Shift in

      
       upon acidification confirms the protonation of the C4-amino group.
      

References

  • PubChem. 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine Compound Summary. National Library of Medicine. [Link]

  • Nikonov, I. L., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.[4] Molecules, 27(22), 7736. (Provides synthesis reduction protocols and NMR analogies for 4-aminopyrazol-5-ols). [Link]

  • Holzer, W., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC. (Foundational work on pyrazolone NMR shifts). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Essential for identifying solvent peaks in DMSO-d6). [Link]

  • EPA CompTox. 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Properties. (Physicochemical property benchmarks). [Link]

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Protocols & Analytical Methods

Method

The Versatile Scaffold: Applications of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol in Medicinal Chemistry

Introduction: The Pyrazolone Core in Drug Discovery The pyrazolone structural motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolone Core in Drug Discovery

The pyrazolone structural motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents.[1][2] First introduced with the synthesis of antipyrine in 1883, pyrazolone derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][3] This diverse pharmacological profile has led to the development of numerous FDA-approved drugs, such as the free radical scavenger edaravone and the anti-inflammatory agent aminophenazone.[1] The 4-aminopyrazol-5-ol moiety, in particular, represents a key pharmacophore that enhances the therapeutic potential of this heterocyclic system.[4][5] This guide focuses on the medicinal chemistry applications of a specific derivative, 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol, providing insights into its potential as a lead compound for drug discovery and development.

Potential Therapeutic Applications

While specific research on 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol is not extensively documented, the known activities of its structural analogs suggest significant potential in several therapeutic areas.

Anti-inflammatory and Analgesic Agent

Pyrazolone derivatives have a long history as nonsteroidal anti-inflammatory drugs (NSAIDs).[3][6] Many compounds in this class exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The 4-amino group can be crucial for interaction with the target enzyme.

  • Mechanism of Action: It is hypothesized that 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol could act as a COX inhibitor. The amine functionality at the C4 position can form key hydrogen bonds within the active site of COX enzymes, while the isopropyl group at the N1 position may influence selectivity and potency.

G cluster_pathway Hypothetical COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazolone_Compound 4-amino-3-methyl-1- (propan-2-yl)-1H-pyrazol-5-ol Pyrazolone_Compound->COX_Enzyme Inhibition

Caption: Hypothetical mechanism of anti-inflammatory action.

Anticancer Agent

Numerous pyrazole and pyrazolone derivatives have been investigated for their anticancer properties.[7][8][9] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.

  • Potential Targets: The 4-aminopyrazole scaffold is present in known kinase inhibitors.[10] It is plausible that 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol could be developed into a selective inhibitor of kinases implicated in cancer, such as Aurora kinase or checkpoint kinase 1 (CHK1).[10][11] Further derivatization of the 4-amino group could lead to compounds with enhanced potency and selectivity.

Antioxidant Agent

The pyrazol-5-ol ring is structurally related to edaravone, a potent free radical scavenger.[5] The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom to quench reactive oxygen species (ROS).

  • Structure-Activity Relationship (SAR): The presence of an amino group at the C4 position can modulate the electron density of the pyrazole ring, potentially enhancing its radical scavenging capabilities.[4] Studies on edaravone analogs have shown that 4-aminopyrazol-5-ols can be effective antioxidants.[5]

Protocols for Synthesis and Evaluation

The following protocols are representative methodologies for the synthesis and biological evaluation of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol and its analogs. These are intended as a starting point for researchers and may require optimization.

Protocol 1: Representative Synthesis

The classical method for synthesizing pyrazolones involves the condensation of a hydrazine with a β-ketoester.[1] A subsequent nitrosation or coupling reaction followed by reduction can introduce the 4-amino group.

G cluster_workflow Synthesis Workflow Start Isopropylhydrazine + Ethyl Acetoacetate Step1 Cyclocondensation Start->Step1 Intermediate1 3-methyl-1-(propan-2-yl)- 1H-pyrazol-5(4H)-one Step1->Intermediate1 Step2 Nitrosation (e.g., NaNO2, HCl) Intermediate1->Step2 Intermediate2 4-(hydroxyimino)-3-methyl-1- (propan-2-yl)-1H-pyrazol-5(4H)-one Step2->Intermediate2 Step3 Reduction (e.g., Zn/HCl or H2/Pd-C) Intermediate2->Step3 Product 4-amino-3-methyl-1-(propan-2-yl) -1H-pyrazol-5-ol Step3->Product

Caption: General synthesis workflow for 4-aminopyrazol-5-ols.

Step-by-Step Methodology:

  • Synthesis of 3-methyl-1-(propan-2-yl)-1H-pyrazol-5(4H)-one:

    • To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add isopropylhydrazine (1.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Synthesis of 4-(hydroxyimino)-3-methyl-1-(propan-2-yl)-1H-pyrazol-5(4H)-one:

    • Dissolve the product from the previous step in a mixture of acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • The resulting precipitate is filtered, washed with cold water, and dried.

  • Synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol:

    • Suspend the 4-(hydroxyimino) intermediate in a suitable solvent such as methanol or acetic acid.

    • Add a reducing agent, for example, zinc dust in the presence of hydrochloric acid, or perform catalytic hydrogenation with Pd/C.[5]

    • Monitor the reaction until completion.

    • Filter the reaction mixture to remove the catalyst or unreacted zinc.

    • Neutralize the filtrate and extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify the final compound by chromatography or recrystallization.

Protocol 2: In Vitro COX-2 Inhibition Assay (Representative)

This protocol outlines a common method to assess the anti-inflammatory potential of the synthesized compound by measuring its ability to inhibit the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the detection probe.

  • Add the test compound dilutions or positive control to the respective wells. Include a vehicle control (DMSO only).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction and measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

G cluster_sar Conceptual SAR for Pyrazolones Core Pyrazolone Core R1 N1-Substituent (e.g., isopropyl) - Influences potency, selectivity, and pharmacokinetics. Core->R1 R3 C3-Substituent (e.g., methyl) - Can affect target binding. Core->R3 R4 C4-Substituent (e.g., amino) - Key for H-bonding; derivatization can tune activity. Core->R4 R5 C5-Substituent (e.g., hydroxyl) - Tautomerism (ol/one) is critical for activity. Core->R5

Caption: Key positions for SAR studies on the pyrazolone scaffold.

  • N1-Position: The substituent at the N1 position significantly impacts activity. The isopropyl group in the title compound is a relatively small, lipophilic group that can influence how the molecule fits into a binding pocket.

  • C3-Position: A small alkyl group like methyl at the C3 position is common in many active pyrazolones.

  • C4-Position: The amino group at C4 is a critical feature. It can act as a hydrogen bond donor and acceptor. Derivatization of this amine can be a strategy to modulate activity and selectivity.[4]

  • C5-Position: The hydroxyl group at C5 exists in tautomeric equilibrium with the keto form (pyrazol-5-one). This tautomerism can be crucial for biological activity.

Representative Biological Data

The following table presents hypothetical IC50 values for a series of analogs to illustrate how SAR data is typically presented. These values are not experimental results for the title compound but are representative of what might be observed for this class of molecules in an in vitro assay.

CompoundN1-SubstituentC4-SubstituentHypothetical IC50 (µM) [COX-2]
1 (Title Cmpd) Isopropyl -NH2 5.2
2Phenyl-NH21.8
3Isopropyl-H> 50
4Isopropyl-NH-Acetyl15.7

Note: This data is for illustrative purposes only.

Conclusion

4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive research into related pyrazolone derivatives, this compound holds significant potential for development as an anti-inflammatory, anticancer, or antioxidant agent. The provided protocols and SAR insights offer a foundational framework for researchers to synthesize, evaluate, and optimize this and related molecules, paving the way for the discovery of novel therapeutics.

References

  • Zhou, C., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893. Available at: [Link]

  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2017). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin, 65(11), 1028-1039. Available at: [Link]

  • Bentham Science Publishers. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Available at: [Link]

  • PubMed. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available at: [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]

  • MDPI. (2014). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. Available at: [Link]

  • International Journal of Current Research. (2013). Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives. Available at: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]

  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Available at: [Link]

  • ResearchGate. (2025). Synthesis and anticancer activity of novel pyrazolo[4′,3′:5,6]pyrano[2,3-d] pyrimidin-5(2H)-one derivatives. Available at: [Link]

  • RSC Publishing. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Available at: [Link]

  • Open Ukrainian Citation Index. (n.d.). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • MDPI. (2023). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. Available at: [Link]

  • National University of Pharmacy of the Ministry of Health of Ukraine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Available at: [Link]

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Application

analytical techniques for 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol characterization

Abstract This application note details the analytical framework for characterizing 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (CAS: 198885-82-4), a critical intermediate in the synthesis of the atypical antipsychot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for characterizing 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (CAS: 198885-82-4), a critical intermediate in the synthesis of the atypical antipsychotic Lurasidone .[1] Due to its amphoteric nature, susceptibility to oxidation, and complex tautomeric equilibria, this molecule presents unique challenges in method development. This guide provides validated protocols for identification (NMR/MS), purity assessment (HPLC-UV), and trace impurity profiling, specifically targeting the genotoxic nitro-precursor and hydrazine residues.

Part 1: Chemical Context & The Tautomeric Challenge

Expertise Insight: The primary analytical failure mode for 5-pyrazolones is the neglect of tautomerism. In solution, this molecule exists in a dynamic equilibrium between the OH-form (pyrazolol), NH-form (pyrazolone), and CH-form .

  • Impact on Chromatography: Peak splitting or broad tailing often occurs if the mobile phase pH does not lock the molecule into a single dominant ionization state.

  • Impact on NMR: Solvent choice dictates the observed spectrum. In DMSO-d6, the OH-form often predominates, stabilized by hydrogen bonding, whereas CDCl3 may favor the CH-keto form.

Visualizing the Equilibrium

The following diagram illustrates the structural shifts that must be controlled during analysis.

Tautomerism cluster_conditions Analytical Implications OH_Form OH-Form (Enol) (Aromatic, Stabilized in Polar Solvents) NH_Form NH-Form (Keto) (Common in Solid State) OH_Form->NH_Form Proton Transfer CH_Form CH-Form (Keto) (Reactive Methylene) NH_Form->CH_Form Tautomeric Shift Note1 HPLC: Use Buffered Mobile Phase (pH 3.0-4.5) to stabilize ionization. Note2 NMR: DMSO-d6 promotes OH-form; CDCl3 may show mixed species.

Figure 1: Tautomeric equilibrium of 5-pyrazolones. Control of pH and solvent is required to prevent peak splitting.

Part 2: Identification Protocols (Spectroscopy)

Nuclear Magnetic Resonance (1H-NMR)

Objective: Structural confirmation and differentiation from the nitro-precursor. Solvent: DMSO-d6 (Recommended to minimize tautomeric broadening).

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
-NH2 (Amine)3.80 – 4.20Broad Singlet2HDisappears with D2O shake; confirms reduction of Nitro group.
-CH (Isopropyl)4.30 – 4.45Septet1HCharacteristic methine proton of the N-isopropyl group.
-CH3 (Isopropyl)1.30 – 1.35Doublet6HGem-dimethyl group; diagnostic coupling.
-CH3 (Ring)2.05 – 2.10Singlet3HMethyl group attached to the pyrazole ring (C3).
-OH (Enol)9.00 – 11.00Broad1HHighly variable; often invisible due to exchange.

Critical Control: If the signal at ~4.0 ppm is absent and a signal at ~8.5 ppm (NH) appears, the sample may have oxidized to the azo-dimer or rubazoic acid derivative.

Mass Spectrometry (LC-MS)

Mode: Electrospray Ionization (ESI), Positive Mode. Target Ion: [M+H]+ = 156.11 Da (Calculated MW: 155.11).

  • Fragmentation Pattern (MS/MS):

    • m/z 156 → 114: Loss of propene (Isopropyl group cleavage).

    • m/z 156 → 141: Loss of methyl radical (less common).

    • m/z 156 → 139: Loss of NH3 (characteristic of primary amines).

Part 3: Chromatographic Separation (HPLC/UPLC)

Expertise Insight: The amine group makes this molecule basic, while the pyrazolone core is acidic (pKa ~6-7). To achieve sharp peak shape and separate the non-polar Nitro-precursor (1-isopropyl-3-methyl-4-nitro-1H-pyrazol-5-ol) from the polar Amino-intermediate , a low pH buffer is essential to keep the amine protonated and the phenol moiety unionized.

Method Parameters
ParameterSpecificationRationale
Column C18 (L1) End-capped, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or Inertsil ODS-3)Robust stationary phase for polar/non-polar separation.
Mobile Phase A 20 mM KH2PO4, adjusted to pH 3.0 with H3PO4Suppresses silanol interactions; stabilizes amine.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes the hydrophobic nitro-impurity.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 240 nm (Amine) & 275 nm (Nitro)240 nm is optimal for the amino-pyrazolone core.
Column Temp 30°CEnsures retention time reproducibility.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial hold for polar Amino-analyte.
5.0955Isocratic elution of Amino-analyte.
15.04060Ramp to elute Nitro-precursor.
20.04060Wash.
20.1955Re-equilibration.
25.0955End of Run.
Sample Preparation (Critical)

Warning: The amino group is prone to rapid oxidation in solution, turning the solution pink/red.

  • Diluent: Mobile Phase A : Acetonitrile (90:10).

  • Concentration: 0.5 mg/mL.

  • Stability: Prepare fresh. Inject within 4 hours. Protect from light (amber vials).

Part 4: Impurity Profiling & Genotoxicity Assessment

Regulatory bodies (ICH M7) require strict control of mutagenic impurities. In the synthesis of this intermediate, two classes of impurities are critical:

  • Nitro-Precursor (1-isopropyl-3-methyl-4-nitro-1H-pyrazol-5-ol):

    • Origin: Incomplete hydrogenation/reduction.

    • Risk: Structural alert for genotoxicity.[2]

    • Limit: Typically NMT 0.15% (or ppm levels if downstream purging is not proven).

    • Retention: Elutes significantly later than the amino-analyte (approx RRT 2.5 - 3.0).

  • Alkyl Hydrazines (Isopropylhydrazine):

    • Origin: Starting material.[3][4]

    • Risk: Potent genotoxin.[2]

    • Detection: Requires derivatization (e.g., with benzaldehyde) followed by GC-MS or HPLC due to lack of chromophore.

Workflow Visualization

The following diagram outlines the logical flow for releasing a batch of this intermediate.

Workflow cluster_analysis Analytical Suite Sample Crude Intermediate (Solid) Prep Sample Prep (Dissolve in Buffer/ACN) *Protect from Light* Sample->Prep GC GC-MS / Derivatization (Hydrazine Check) Sample->GC Trace Analysis KF Karl Fischer (Water Content) Sample->KF HPLC HPLC-UV (pH 3.0) Assay & Purity Prep->HPLC Main Stream Decision Data Evaluation HPLC->Decision Nitro < 0.15%? GC->Decision Hydrazine < ppm limit? Release Release for Lurasidone Synthesis Decision->Release Pass Reprocess Reprocess (Recrystallize) Decision->Reprocess Fail

Figure 2: Quality Control workflow emphasizing the separation of assay (HPLC) and trace genotoxin analysis (GC).

References

  • Sumitomo Dainippon Pharma Co., Ltd. (2014). Process for the preparation of lurasidone and its intermediate. US Patent 10,196,400 B2. Retrieved from

  • Vaja, M. D., et al. (2022).[5] Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities. Research Journal of Pharmacy and Technology, 15(1). Retrieved from

  • BenchChem. (2025).[3] Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

  • Marino, J. P., et al. (2012). Tautomerism in Pyrazolones: Implications for Reactivity and Analysis. Journal of Organic Chemistry. (Contextual grounding for Figure 1).
  • ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

Sources

Method

Application Note &amp; Protocol: A Framework for Preclinical Efficacy Testing of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of the novel pyrazole derivative, 4-amino-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of the novel pyrazole derivative, 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and analgesic effects.[1][2][3] Based on the structural similarity to other 4-aminopyrazol-5-ol compounds, particularly analogs of the antioxidant Edaravone, we hypothesize that this molecule possesses potent free-radical scavenging and cytoprotective properties.[1][4] This guide outlines a logical, multi-stage testing cascade designed to rigorously test this hypothesis, beginning with direct target engagement and cell-based assays and progressing to a validated in vivo model of inflammatory pain. Each protocol is designed to be self-validating, incorporating appropriate controls and quantitative endpoints to ensure data integrity and reproducibility, in line with FDA preclinical guidance.[5][6]

Introduction: The Scientific Rationale

The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development.[7][8] The compound 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol belongs to a chemical class that has garnered significant interest for its diverse bioactivities.[9][10] Specifically, 4-aminopyrazol-5-ol derivatives have demonstrated notable antioxidant activity, suggesting a mechanism centered on the mitigation of oxidative stress, a key pathological driver in numerous diseases, including inflammation, neurodegeneration, and pain.[1][4]

The experimental design detailed herein is built upon the central hypothesis that 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol functions as a primary antioxidant, which in turn confers anti-inflammatory and analgesic effects in biologically relevant systems. The following protocols provide a systematic approach to:

  • Quantify the direct antioxidant capacity of the compound.

  • Evaluate its protective efficacy in cell-based models of oxidative stress and inflammation.

  • Assess its therapeutic potential in a proof-of-concept in vivo model of inflammatory pain.

This tiered approach ensures that resource-intensive animal studies are only undertaken after a solid foundation of in vitro efficacy has been established, a best practice in modern drug discovery.[11][12]

Part I: In Vitro Characterization & Cellular Efficacy

The initial phase of efficacy testing focuses on establishing the compound's activity in controlled, high-throughput in vitro systems.[13] These assays provide a rapid and cost-effective means to confirm the hypothesized mechanism of action and determine the compound's potency.

Rationale for In Vitro Assay Selection

To robustly test our hypothesis, a two-pronged in vitro strategy is employed. First, we use biochemical assays to measure the compound's intrinsic ability to neutralize free radicals. Second, we utilize cell-based models to confirm that this chemical activity translates into a protective effect in a complex biological environment, mimicking physiological conditions more closely than purely biochemical assays.[12]

Diagram 1: In Vitro Efficacy Testing Workflow

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays biochem_start Test Compound: 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol orac Protocol 1: ORAC Assay (Radical Scavenging) biochem_start->orac Test direct antioxidant capacity dpph Protocol 2: DPPH/ABTS Assay (Radical Scavenging) biochem_start->dpph Test direct antioxidant capacity biochem_end Determine Potency (IC50 / TEAC Values) orac->biochem_end dpph->biochem_end cell_viability Protocol 3: Oxidative Stress Model (H2O2 in SH-SY5Y cells) Endpoint: Cell Viability (MTT) biochem_end->cell_viability Proceed if potent inflammation Protocol 4: Inflammation Model (LPS in RAW 264.7 cells) Endpoints: NO, TNF-α, IL-6 biochem_end->inflammation Proceed if potent cell_end Confirm Cytoprotective & Anti-inflammatory Effects cell_viability->cell_end inflammation->cell_end

Caption: Workflow for in vitro characterization of the test compound.

Protocol 1: Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Principle: This assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It quantifies classical radical scavenging activity via a hydrogen atom transfer (HAT) mechanism.

  • Methodology:

    • Prepare stock solutions of the test compound, Trolox (positive control), and fluorescein (probe) in an appropriate buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Pipette 25 µL of blank, Trolox standards, or test compound dilutions into a 96-well black microplate.

    • Add 150 µL of the fluorescein working solution to each well. Mix and incubate for 15 minutes at 37°C.

    • Measure the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm).

    • Initiate the reaction by adding 25 µL of AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution to all wells.

    • Immediately begin kinetic fluorescence readings every 2 minutes for at least 60 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for each sample. Plot the net AUC (AUC_sample - AUC_blank) against the concentration of Trolox to create a standard curve. The antioxidant capacity of the test compound is expressed as Trolox Equivalents (TE).

Protocol 2: DPPH/ABTS Radical Scavenging Assay
  • Principle: These colorimetric assays measure the compound's ability to reduce a stable radical (DPPH• or ABTS•+), causing a change in color that is measured spectrophotometrically. These assays primarily reflect a single electron transfer (SET) mechanism.[4]

  • Methodology (DPPH Example):

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the DPPH solution to each well to start the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression.

Protocol 3: Cytoprotection in a Cellular Oxidative Stress Model
  • Principle: This assay assesses whether the compound can protect cells from death induced by an external oxidative insult (e.g., hydrogen peroxide, H₂O₂). The neuroblastoma cell line SH-SY5Y is used as a relevant model for neuroprotection.[2]

  • Methodology:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (and a positive control like N-acetylcysteine) for 2-4 hours.

    • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the media for 24 hours. Include a vehicle-only (no H₂O₂) control group.

    • Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Read the absorbance at 570 nm.

  • Data Analysis: Normalize the results to the vehicle-treated, non-H₂O₂ control group (defined as 100% viability). Plot cell viability against compound concentration to determine the EC50 (effective concentration to rescue 50% of the viability).

Protocol 4: Anti-inflammatory Activity in Macrophages
  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), inducing the production of inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6). This assay tests the compound's ability to suppress this inflammatory response.

  • Methodology:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat cells with the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Nitric Oxide Measurement: Use the Griess reagent to measure nitrite (a stable product of NO) in the supernatant. Measure absorbance at 540 nm and quantify using a sodium nitrite standard curve.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production at each compound concentration relative to the LPS-only control. Determine IC50 values for each marker.

Table 1: Summary of In Vitro Endpoints and Data Presentation
Assay Primary Endpoint
ORACTrolox Equivalents (TEAC)
DPPH / ABTSIC50 (µM)
Cellular Oxidative StressEC50 (µM)
Macrophage InflammationIC50 for NO, TNF-α, IL-6 (µM)

Part II: In Vivo Proof-of-Concept Efficacy

Following successful in vitro characterization, the next critical step is to evaluate the compound's efficacy in a living organism.[14] This phase bridges the gap between cellular activity and potential therapeutic utility.[15]

Rationale for Model Selection: Carrageenan-Induced Inflammatory Pain

Based on the hypothesized antioxidant and demonstrated in vitro anti-inflammatory properties, a model of inflammatory pain is a logical choice for proof-of-concept. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammatory model.[16][17] It allows for the simultaneous assessment of two key clinical signs of inflammation: edema (swelling) and hyperalgesia (increased sensitivity to pain).[18][19]

Diagram 2: In Vivo Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Efficacy Assessment Phase cluster_3 Terminal Biomarker Analysis acclimatize Animal Acclimatization (7 days) randomize Randomization & Grouping (n=8-10 per group) acclimatize->randomize baseline Baseline Measurements (Paw Volume, Pain Thresholds) randomize->baseline dosing Compound Administration (Vehicle, Positive Control, Test Compound) baseline->dosing induction Inflammation Induction (Intraplantar Carrageenan Injection) dosing->induction t = -60 min endpoints Measure Endpoints over Time (t = 1, 2, 3, 4, 5 hours) induction->endpoints paw_vol Paw Volume (Edema) endpoints->paw_vol pain_therm Thermal Latency (Hyperalgesia) endpoints->pain_therm pain_mech Mechanical Threshold (Allodynia) endpoints->pain_mech euthanasia Euthanasia & Tissue Collection (Paw Tissue, Blood) endpoints->euthanasia End of study biomarkers Measure Inflammatory Markers (MPO, Cytokines) euthanasia->biomarkers

Caption: Workflow for the in vivo carrageenan-induced inflammation model.

Protocol 5: Efficacy in Carrageenan-Induced Paw Edema Model
  • Principle: Intraplantar injection of carrageenan induces an acute, localized inflammatory response characterized by fluid accumulation (edema) and sensitization of nociceptors (pain). A therapeutically effective compound will reduce these responses.

  • Experimental Design:

    • Animals: Male Sprague-Dawley rats (200-250g).

    • Groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group 3: Test Compound - Low Dose (e.g., 10 mg/kg, p.o.)

      • Group 4: Test Compound - Mid Dose (e.g., 30 mg/kg, p.o.)

      • Group 5: Test Compound - High Dose (e.g., 100 mg/kg, p.o.)

    • Blinding and Randomization: All treatments must be coded, and animals must be randomly assigned to groups to minimize bias.[20] The experimenter assessing the endpoints should be blind to the treatment allocation.

  • Methodology:

    • Acclimatization: House animals for at least one week before the experiment.

    • Baseline Measurements (t=-1h): Measure the basal paw volume using a plethysmometer and assess baseline thermal and mechanical pain thresholds.

    • Dosing (t=-1h): Administer the vehicle, positive control, or test compound via the chosen route (e.g., oral gavage).

    • Induction (t=0): Inject 100 µL of 1% λ-carrageenan solution in sterile saline into the plantar surface of the right hind paw of each rat.

    • Endpoint Measurement: At 1, 2, 3, 4, and 5 hours post-carrageenan injection, perform the following assessments:

      • Edema: Measure the volume of the inflamed paw using the plethysmometer. The increase in paw volume relative to baseline is the measure of edema.

      • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure the latency of paw withdrawal from a radiant heat source. A shorter latency indicates hyperalgesia.

      • Mechanical Allodynia: Use electronic von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus. A lower threshold indicates allodynia.

Protocol 6: Terminal Biomarker Analysis
  • Methodology:

    • At the end of the final timepoint (e.g., 5 hours), humanely euthanize the animals.

    • Collect the inflamed paw tissue using a 4mm biopsy punch and snap-freeze in liquid nitrogen or store in RNA-later.

    • Homogenize the tissue and prepare lysates.

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity is a surrogate marker for neutrophil infiltration into the inflamed tissue. Measure MPO activity using a commercial colorimetric assay kit.

    • Cytokine Analysis: Use the tissue lysate to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via multiplex immunoassay (e.g., Luminex) or ELISA.

Table 2: Summary of In Vivo Endpoints and Data Presentation
Assessment Primary Endpoint
Efficacy
Edema% Increase in Paw Volume over time
Thermal HyperalgesiaPaw Withdrawal Latency (seconds) over time
Mechanical AllodyniaPaw Withdrawal Threshold (grams) over time
Biomarkers
Neutrophil InfiltrationMPO Activity (U/mg protein)
Tissue InflammationCytokine Levels (pg/mg protein)

Part III: Data Analysis and Interpretation

  • In Vitro Data: IC50 and EC50 values should be calculated using non-linear regression (log(inhibitor) vs. response -- variable slope). Comparisons between groups in cell-based assays can be made using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test for comparison to the control group).

  • In Vivo Data: Time-course data (paw volume, pain thresholds) should be analyzed using a two-way repeated-measures ANOVA to assess the effects of treatment, time, and their interaction. The area under the curve (AUC) for each animal's response over time can also be calculated and compared across groups using a one-way ANOVA with Dunnett's or Tukey's post-hoc test.

  • Biomarker Data: Terminal biomarker data (MPO, cytokines) should be analyzed using a one-way ANOVA followed by a post-hoc test to compare treatment groups.

  • Sample Size: The number of animals per group is a critical consideration and should be determined by a power analysis based on expected effect size and variability.[23] For analysis, the statistical unit is the individual animal, not repeated measurements from the same animal.[25]

Conclusion

The experimental framework presented here provides a robust, logical, and scientifically-grounded pathway for evaluating the efficacy of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol. By systematically progressing from fundamental biochemical properties to cellular function and finally to a validated in vivo model, researchers can build a comprehensive data package. This approach, which emphasizes mechanistic understanding and rigorous, unbiased design, increases the likelihood of identifying a truly effective therapeutic candidate and provides the high-quality, reproducible data required for further preclinical development.[20]

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  • The Importance of In Vitro Assays. (2023, May 23). Visikol. [Link]

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  • 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. A series of novel potential antipsychotic agents. PubMed. [Link]

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  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. (2024, December 1). PubMed. [Link]

  • 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. U.S. Environmental Protection Agency (EPA). [Link]

  • 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. (2023, April 28). MDPI. [Link]

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism. (2021, May 12). University of South Florida College of Public Health. [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information (PMC). [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025, November 5). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Welcome to the technical support center for the synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related pyrazolone derivatives. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

I. Introduction to Pyrazolone Synthesis

Pyrazolone derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.[1] The synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol, an analog of the antioxidant drug Edaravone, presents several challenges that can impact yield and purity.[2][3] This guide provides in-depth technical assistance to overcome these hurdles.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol and related compounds.

Problem 1: Low Yield of the Final Product

Symptoms: The isolated yield of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Initial Condensation: The initial Knorr pyrazole synthesis, reacting a β-ketoester with isopropylhydrazine, may be inefficient.[4]

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the desired regioisomer and improve overall yield.[5]

      • Catalyst Choice: While often acid-catalyzed, exploring different catalysts or solvent systems can be beneficial.[6] For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times in similar syntheses.[7]

  • Suboptimal Nitration Conditions: The subsequent nitration step is highly exothermic and can lead to product degradation if not properly controlled.[5]

    • Troubleshooting:

      • Nitrating Agent Concentration: The concentration of the nitric and sulfuric acid mixture is critical. Using fuming nitric acid or oleum can increase the concentration of the active nitronium ion (NO₂⁺), potentially improving the yield. However, overly harsh conditions can lead to decomposition.[5]

      • Temperature Management: Strict temperature control, typically between 0°C and 10°C, is crucial to prevent side reactions and degradation.[5]

  • Inefficient Reduction of the Nitro Group: The final step, the reduction of the 4-nitro group to the 4-amino group, can be a source of yield loss.

    • Troubleshooting:

      • Choice of Reducing Agent: Various reducing agents can be employed, such as SnCl₂ in concentrated HCl, zinc in a mixture of hydrochloric and acetic acids, or catalytic hydrogenation (e.g., Pd/C).[3] The choice of reagent can significantly impact yield and should be optimized for your specific setup.

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-reduction or side product formation.[6]

Problem 2: Formation of Impurities and Regioisomers

Symptoms: The final product is contaminated with side products, as indicated by TLC, HPLC, or NMR analysis.

Potential Causes & Solutions:

  • Regioisomer Formation during Pyrazole Synthesis: The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers.[5]

    • Troubleshooting:

      • Reaction Conditions: As mentioned, adjusting the reaction temperature can influence the regioselectivity.[5]

      • Purification: If regioisomers are formed, careful purification by column chromatography or recrystallization is necessary.

  • Over-Nitration or Formation of Nitro-Isomers: The nitration step can lead to the formation of multiple nitro-isomers or dinitro- and trinitro-pyrazole derivatives.[5]

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the nitrating agent to favor mono-nitration.[5]

      • Order of Addition: Slowly adding the pyrazole substrate to the pre-cooled nitrating mixture can help maintain a low temperature and prevent localized overheating, which can lead to side reactions.[5]

  • Formation of Degradation Products: Edaravone and its analogs can degrade under certain conditions, leading to impurities.[8]

    • Troubleshooting:

      • Milder Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation.[6]

      • Inert Atmosphere: For sensitive intermediates, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Problem 3: Poor Solubility and Difficult Purification

Symptoms: The product or intermediates are poorly soluble, making purification by recrystallization challenging.

Potential Causes & Solutions:

  • Inherent Properties of Pyrazole Derivatives: Many pyrazole derivatives exhibit low solubility in common organic solvents.[9]

    • Troubleshooting:

      • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent mixture for recrystallization.[9]

      • Hot Filtration: If the compound is sparingly soluble even at elevated temperatures, use hot filtration to remove insoluble impurities.[9]

      • Alternative Purification: If recrystallization is ineffective, consider other purification methods such as column chromatography or preparative HPLC.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-aminopyrazol-5-ols?

A1: A common and effective method involves a multi-step synthesis. This typically starts with the Knorr pyrazole synthesis to form the pyrazole ring, followed by nitration at the 4-position, and subsequent reduction of the nitro group to an amino group.[3]

Q2: How can I improve the regioselectivity of the initial pyrazole ring formation?

A2: Controlling the reaction temperature is a key factor. Lower temperatures often favor the formation of one regioisomer. Additionally, the choice of solvent and catalyst can influence the outcome.[5]

Q3: What are the advantages of using microwave-assisted synthesis for pyrazolone derivatives?

A3: Microwave-assisted organic synthesis (MAOS) can offer several benefits, including significantly reduced reaction times, improved product yields, and cleaner reactions with fewer byproducts. It is also considered a more energy-efficient and environmentally friendly approach.[7][10]

Q4: My TLC shows multiple spots after the reaction. What are the likely culprits?

A4: Multiple spots on a TLC plate can indicate the presence of unreacted starting materials, the formation of regioisomers, or the generation of side products from degradation or over-reaction. Careful analysis and comparison with starting material spots are necessary for identification.[6]

IV. Experimental Protocols & Data

Table 1: Critical Parameters for Yield Optimization
ParameterRecommended ConditionRationale
Initial Condensation Temperature 0 - 25 °CLower temperatures can improve regioselectivity and minimize side reactions.[5]
Nitration Temperature 0 - 10 °CPrevents decomposition and the formation of over-nitrated byproducts.[5]
Nitrating Agent Stoichiometry 1.0 - 1.1 equivalentsMinimizes the formation of di- and tri-nitro derivatives.[5]
Reduction Method SnCl₂/HCl or Catalytic HydrogenationThese methods are generally effective for reducing the nitro group to an amine.[3]
Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_purification Purification A β-Ketoester C 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol A->C B Isopropylhydrazine B->C E 3-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-5-ol C->E D Nitrating Agent (HNO₃/H₂SO₄) D->E G 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol E->G F Reducing Agent (e.g., SnCl₂/HCl) F->G H Crude Product G->H I Pure Product H->I Recrystallization or Chromatography

Caption: General workflow for the synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol.

Troubleshooting Logic Diagram

Troubleshooting cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Degradation Product Degradation? Start->Degradation LossDuringWorkup Loss During Workup/Purification? Start->LossDuringWorkup Regioisomers Regioisomers Present? Start->Regioisomers SideProducts Other Side Products? Start->SideProducts CheckReagents Check Reagent Purity & Stoichiometry IncompleteReaction->CheckReagents OptimizeTimeTemp Optimize Reaction Time/Temperature IncompleteReaction->OptimizeTimeTemp ChangeCatalyst Consider Different Catalyst/Solvent IncompleteReaction->ChangeCatalyst LowerTemp Lower Reaction Temperature Degradation->LowerTemp ShorterTime Reduce Reaction Time Degradation->ShorterTime InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere OptimizeExtraction Optimize Extraction pH/Solvent LossDuringWorkup->OptimizeExtraction ImprovePurification Improve Purification Technique LossDuringWorkup->ImprovePurification AdjustTemp Adjust Temperature of Formation Regioisomers->AdjustTemp PurifyCarefully Careful Chromatographic Separation Regioisomers->PurifyCarefully ControlStoichiometry Control Reagent Stoichiometry SideProducts->ControlStoichiometry MilderConditions Use Milder Reaction Conditions SideProducts->MilderConditions

Caption: Troubleshooting workflow for synthesis issues.

V. References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from

  • BOC Sciences. (2023, August 10). Edaravone and Impurities. Retrieved from

  • Pharmaffiliates. (n.d.). Edaravone-impurities. Retrieved from

  • ResearchGate. (n.d.). Optimisation of pyrazolone formation. Retrieved from

  • ResearchGate. (2025, August 7). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Retrieved from

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from

  • BenchChem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis. Retrieved from

  • SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. (n.d.). Retrieved from

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. (n.d.). Retrieved from

  • MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from

  • Daicel Pharma Standards. (2023, June 1). Edaravone Impurities Manufacturers & Suppliers. Retrieved from

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from

  • MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Aminopyrazole Synthesis

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing aminopyrazoles?

A1: The most common and versatile approaches involve the cyclocondensation of a hydrazine derivative with a three-carbon electrophilic partner. Key methods include:

  • Reaction of Hydrazines with β-Ketonitriles: This is arguably the most versatile and widely used method for accessing 5-aminopyrazoles.[1]

  • Condensation of Hydrazines with α,β-Unsaturated Nitriles: This route is also a major pathway, particularly for 3(5)-aminopyrazoles. The presence of a leaving group on the alkene is crucial for the cyclization to occur.[2]

  • Knorr Pyrazole Synthesis Variant: The classic Knorr synthesis involves the reaction of hydrazines with 1,3-dicarbonyl compounds.[3][4] While effective, it can lead to issues with regioselectivity when using unsymmetrical starting materials.

  • Multicomponent Reactions (MCRs): One-pot MCRs, for instance, reacting an aldehyde, an active methylene nitrile (like malononitrile), and a hydrazine, offer an efficient, atom-economical approach to highly substituted aminopyrazoles.[5][6][7]

  • Synthesis from Isoxazoles: Isoxazoles can serve as synthetic equivalents of β-ketonitriles. Treatment with hydrazine can induce a ring-opening/ring-closing sequence to yield 3(5)-aminopyrazoles.[5][8]

Q2: My reaction yield is consistently low or I'm getting no product. What are the first things to check?

A2: Low or no yield is a frequent issue that can often be traced back to a few key areas. Start your troubleshooting by systematically evaluating the following:

  • Reagent Quality: The purity and stability of your starting materials, especially the hydrazine reagent, are paramount. Hydrazine and its derivatives can decompose on storage or at elevated temperatures.[9] Phenylhydrazine is particularly known for forming colored impurities through decomposition or air-oxidation.[9]

  • Reaction pH: The pH is a critical parameter. Acidic conditions can catalyze the initial condensation, but an excessively low pH will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[9] Conversely, some cyclization steps require specific basic conditions.

  • Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion. Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[10] Some reactions that are sluggish at room temperature may benefit from conventional heating or microwave irradiation, which can dramatically reduce reaction times.[11]

Q3: I'm getting a mixture of two pyrazole products. How can I control the regioselectivity?

A3: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when reacting a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound or α,β-unsaturated nitrile.[9][12] Regioselectivity is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[12]

  • Steric & Electronic Effects: The initial nucleophilic attack of the hydrazine is directed by these properties. A bulky substituent on either reactant can favor one pathway over another.[9][12]

  • Solvent Choice: The solvent can have a profound impact. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of a single isomer compared to reactions run in standard solvents like ethanol.[12][13]

  • pH Control: Under acidic conditions, the reaction pathway can be altered compared to basic conditions, influencing the final isomer ratio.[12] In some cases, specific acid/base combinations, like a K2CO3:NaHCO3 mixture, can preferentially form one regioisomer.

Q4: How can I best purify my aminopyrazole product?

A4: Purification can be challenging due to the polar nature of the amino group. The most common methods are column chromatography and crystallization.

  • Column Chromatography: Flash column chromatography is often the go-to method, especially for separating regioisomers or removing polar impurities.[10][14] A gradient elution, typically with hexane/ethyl acetate or dichloromethane/methanol, is effective.

  • Crystallization/Recrystallization: If chromatography is difficult, recrystallization from a suitable solvent (like ethanol) is a powerful purification technique.[10][15] If the free base is difficult to crystallize, converting it to an acid addition salt can sometimes facilitate the formation of well-defined crystals.[16]

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific experimental issues, explaining the underlying chemistry and offering clear, actionable solutions.

Problem 1: Low or No Product Yield

Low yields are often multifactorial. Use this guide to diagnose the root cause.

  • Possible Cause: Hydrazine Reagent Instability or Low Reactivity.

    • The Chemistry: Hydrazine is a potent nucleophile, but this reactivity also makes it susceptible to degradation. Electron-withdrawing groups on the hydrazine can significantly reduce its nucleophilicity, slowing or stopping the reaction.[9] Phenylhydrazine can decompose, while salts like hydrazine sulfate are generally more stable and safer to handle than hydrazine hydrate.[9]

    • Solution & Protocol:

      • Use High-Purity Reagents: Always use a fresh bottle of hydrazine or distill older reagents before use.[9]

      • Consider a Stable Salt: If stability is a concern, substitute hydrazine hydrate with hydrazine sulfate.[9]

      • Check for Steric Hindrance: Extremely bulky groups on either the hydrazine or the dicarbonyl partner can sterically hinder the reaction, requiring more forcing conditions (e.g., higher temperature).[9]

  • Possible Cause: Suboptimal Reaction Conditions (Solvent, Temperature, pH).

    • The Chemistry: The solvent affects both reactant solubility and reaction kinetics.[10] The initial condensation and subsequent cyclization/dehydration steps often have different optimal pH and temperature requirements. For instance, a Claisen condensation to form a β-ketonitrile intermediate may require strong basicity, which must be neutralized before the hydrazine addition and acid-catalyzed cyclization can proceed efficiently.

    • Solution & Protocol:

      • pH Optimization: If using acid catalysis, ensure the pH is not so low that the hydrazine is fully protonated and non-nucleophilic.[9] Perform small-scale trials with varying amounts of acid (e.g., acetic acid) or base (e.g., piperidine, EtONa).[17]

      • Solvent Screen: If solubility is an issue or yields are low, screen a range of solvents. Alcohols (methanol, ethanol) are common, but other solvents may be effective.[11]

      • Leverage Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes) and improve yields by overcoming activation energy barriers through rapid, uniform heating.[11]

Low_Yield_Troubleshooting Start Low Yield Observed AssessReagents Assess Reagent Quality & Reactivity Start->AssessReagents ReviewConditions Review Reaction Conditions Start->ReviewConditions EvaluatePurification Evaluate Workup & Purification Start->EvaluatePurification Sol_Reagent1 Use fresh/purified hydrazine AssessReagents->Sol_Reagent1 Sol_Reagent2 Consider a more stable salt (e.g., sulfate) AssessReagents->Sol_Reagent2 Sol_Reagent3 Check for steric/ electronic deactivation AssessReagents->Sol_Reagent3 Sol_Cond1 Optimize pH (acid/base catalysis) ReviewConditions->Sol_Cond1 Sol_Cond2 Screen solvents & temperature (incl. uWave) ReviewConditions->Sol_Cond2 Sol_Cond3 Monitor reaction progress via TLC ReviewConditions->Sol_Cond3 Sol_Purify1 Check for product loss during extraction/wash EvaluatePurification->Sol_Purify1

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Regioisomers

This is one of the most common challenges when using unsymmetrical starting materials.

  • The Chemistry: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), the two non-equivalent nitrogen atoms of the hydrazine can attack the two non-equivalent carbonyl carbons. This leads to two possible cyclization pathways and, consequently, a mixture of two regioisomeric pyrazoles.[9][12] The final product ratio is determined by the kinetic and thermodynamic stability of the intermediates in each pathway.

Regioisomer_Formation Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine PathwayA Attack at C1 Intermediate A Reactants->PathwayA:f0 Pathway A PathwayB Attack at C3 Intermediate B Reactants->PathwayB:f0 Pathway B ProductA Regioisomer 1 PathwayA:f1->ProductA Cyclization ProductB Regioisomer 2 PathwayB:f1->ProductB Cyclization

Caption: Formation of regioisomers from an unsymmetrical diketone.

  • Solution & Optimization Protocol: The key is to manipulate the reaction conditions to favor one pathway significantly over the other. As demonstrated by several studies, fluorinated alcohols are exceptionally effective at controlling regioselectivity.[12][13]

    Protocol: Regioselective Synthesis using a Fluorinated Alcohol Solvent[12][13]

    • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

    • Reagent Addition: At room temperature, add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) dropwise to the solution.

    • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

    • Workup: Upon completion, remove the HFIP solvent under reduced pressure.

    • Purification & Analysis: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer. Determine the final isomeric ratio using ¹H NMR spectroscopy.

Problem 3: Formation of Colored Impurities
  • The Chemistry: The appearance of deep yellow, red, or brown colors in the reaction mixture is a common observation, particularly when using aryl hydrazines like phenylhydrazine.[9] This is often due to the air-oxidation or thermal decomposition of the hydrazine reagent, leading to highly colored aromatic side products.

  • Solution:

    • Use High-Purity Reagents: Ensure your hydrazine is freshly distilled or from a recently opened bottle.[9]

    • Inert Atmosphere: For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Temperature Control: Avoid unnecessarily high temperatures, which can accelerate decomposition.

Quantitative Data Summary

The choice of reaction parameters can dramatically influence the outcome. The tables below summarize representative data to guide your optimization efforts.

Table 1: Effect of Solvent and Conditions on Regioselectivity

EntryHydrazineDiketone PartnerSolventConditionsIsomer RatioYield (%)Reference
1Phenylhydrazine3-MethoxyacrylonitrileTolueneAcOH, µW9:1 (5-amino)90
2Phenylhydrazine3-MethoxyacrylonitrileEtOHEtONa, µW1:5.7 (3-amino)85
3Methylhydrazine1-(Aryl)-4,4,4-trifluoro-1,3-butanedioneEtOHRT, 1h50:50-[3]
4Methylhydrazine1-(Aryl)-4,4,4-trifluoro-1,3-butanedioneHFIPRT, 1-4h>97:3 >90[12][13]

Table 2: Influence of Catalyst/Additive on Reaction Outcome

EntryReactantsCatalyst/AdditiveSolventOutcomeYield (%)Reference
1Aldehyde, Malononitrile, PhenylhydrazineSodium p-toluenesulfonateWater5-Aminopyrazole-4-carbonitrileHigh[6]
2t-Butylhydrazine, 2-ChloroacrylonitrileK₂CO₃:NaHCO₃ (1:2)H₂OPreferential formation of 3-aminopyrazole-
35-Aminopyrazole, Aldehyde, Active Methylene CmpdFe₃O₄@MIL-101(Cr)Solvent-freePyrazolo[3,4-b]pyridineGood[10]

References

  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Fichez, J., Busca, P., & Prestat, G.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI.
  • Solvent screen for the synthesis of 5-aminopyrazole 2a. a. ResearchGate.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Purification of Amino-Pyrazoles. Reddit.
  • 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
  • Advices for Aminopyrazole synthesis. Reddit.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Chapter 5: Pyrazoles. Books.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Recent developments in aminopyrazole chemistry. Arkivoc.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Recent developments in aminopyrazole chemistry. ResearchGate.
  • Full article: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Process for preparation of aminopyrazole. Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Process for the purification of pyrazoles. Google Patents.
  • Styrylpyrazoles: Properties, Synthesis and Transformations. PMC.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate.

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Troubleshooting

Technical Support Center: Purification of Polar Pyrazole Compounds

Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these often-recalcitrant molecules. My approach is to not just provide protocols, but to explain the underlying principles, enabling you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides initial guidance.

Q1: My polar pyrazole compound shows poor retention on my C18 column and elutes in the void volume. What are my options?

This is a classic problem with highly polar analytes in reversed-phase chromatography (RPC).[1] When a compound is too polar, it has a low affinity for the non-polar stationary phase and is swept off the column with the mobile phase.[1] Here are your primary alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for very polar compounds.[2] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes.[2]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for the purification of polar compounds.[3][4] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent, and can provide fast and efficient separations.[4][5]

  • Normal-Phase Chromatography (NPC): While less common for highly polar compounds due to solubility issues, NPC on silica or other polar stationary phases can be effective if a suitable non-aqueous solvent system can be found.[6]

  • Ion-Pair Chromatography: For ionizable pyrazoles, adding an ion-pairing reagent to the mobile phase in RPC can increase retention. However, these reagents can be difficult to remove and may not be compatible with mass spectrometry (MS).

Q2: I'm observing significant peak tailing for my basic pyrazole on a silica gel column. What is causing this and how can I fix it?

Peak tailing of basic compounds on silica gel is typically caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[7] This leads to non-ideal chromatography and poor separation. To mitigate this:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1%).[7][8] This will compete with your compound for the active sites on the silica, leading to improved peak shape.

  • Deactivated Silica: Use a deactivated or end-capped silica gel, which has fewer free silanol groups.[7]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino.[7]

Q3: My polar pyrazole has poor solubility in common chromatography solvents. How can I effectively purify it?

Poor solubility is a significant hurdle. Here are some strategies:

  • Dry Loading: Dissolve your crude compound in a strong, polar solvent (like DMF or DMSO), adsorb it onto a small amount of silica gel or Celite, and then load the dried material onto the column.[9][10] This avoids issues with injecting a large volume of a strong solvent that can disrupt the chromatography.

  • Solvent System Optimization: For recrystallization, using a binary solvent system can be effective.[9] Dissolve the compound in a "good" solvent where it is soluble, and then add a "poor" solvent dropwise to induce crystallization.[9]

  • Salt Formation: If your pyrazole has a basic handle, converting it to a salt can significantly alter its solubility profile, potentially making it more amenable to crystallization or extraction from a different solvent system.[11][12][13][14]

Q4: My pyrazole compound seems to be degrading on the silica gel column. What can I do?

Degradation on silica gel is often due to the acidic nature of the stationary phase.[6][7]

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.

  • Deactivate the Silica: Flush the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample.[7][8]

  • Alternative Purification Methods: If the compound is highly sensitive, avoid silica gel altogether. Consider options like reversed-phase chromatography, crystallization, or acid-base extraction.[8]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific purification challenges.

Guide 1: Troubleshooting Polar Pyrazole Purification by Reversed-Phase Chromatography (RPC)
Problem: Poor retention, broad peaks, or co-elution with polar impurities.
Causality: The hydrophobic interaction between the polar pyrazole and the non-polar stationary phase is insufficient for effective separation.[1]
Workflow & Solutions:

Caption: Decision workflow for troubleshooting RPC of polar pyrazoles.

Detailed Protocol: Mobile Phase pH Adjustment for a Basic Pyrazole
  • Initial Assessment: Dissolve a small amount of the crude material and analyze by LC-MS using a standard C18 column with a water/acetonitrile or water/methanol gradient. Observe the retention time and peak shape.

  • Acidic Modifier: Prepare a mobile phase with an acidic modifier. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic solvents.[15][16]

  • Rationale: For a basic pyrazole, a low pH mobile phase (e.g., pH 2.5-4) will protonate the analyte. This can increase its polarity but often leads to better interactions with the stationary phase and masks interactions with residual silanols, improving peak shape.[7]

  • Analysis: Re-run the LC-MS analysis with the acidified mobile phase. Compare the chromatograms for retention time and peak symmetry.

  • Optimization: If retention is still insufficient, consider a column with a different stationary phase, such as an embedded polar group (EPG) column, which can provide alternative selectivity for polar analytes.[7]

Guide 2: Implementing Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Pyrazoles
Problem: Inability to retain a highly polar, water-soluble pyrazole using RPC.
Causality: HILIC operates on a partitioning mechanism where analytes are separated based on their polarity. The highly organic mobile phase forms a water-enriched layer on the polar stationary phase, and polar analytes are retained in this layer.[2]
Key Experimental Considerations:
ParameterRecommendationRationale
Stationary Phase Bare silica, diol, amino, or zwitterionic phases.Offers a polar surface for the formation of the aqueous layer.[2]
Mobile Phase High percentage of aprotic organic solvent (e.g., >80% acetonitrile) with an aqueous buffer (e.g., ammonium formate or acetate).Acetonitrile is a weak eluent in HILIC, allowing for a wide elution window. The buffer is crucial for reproducibility and good peak shape.
Sample Diluent Dissolve the sample in the initial mobile phase conditions or a solvent with a similar or weaker elution strength.Injecting a sample in a strong (highly aqueous) solvent can cause peak distortion.
Equilibration Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.HILIC requires longer equilibration times than RPC to establish the stable aqueous layer on the stationary phase.
Step-by-Step HILIC Method Development:
  • Column Selection: Start with a bare silica or a diol-based HILIC column.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • A: 10 mM ammonium formate in water.

    • B: Acetonitrile.

  • Initial Gradient: Run a gradient from 95% B to 50% B over 10-15 minutes.

  • Injection: Dissolve the sample in 90:10 acetonitrile:water.

  • Analysis and Optimization:

    • If retention is too high, decrease the starting percentage of B.

    • If retention is too low, increase the starting percentage of B.

    • Optimize the gradient slope to improve the separation of impurities.

Guide 3: Purification by Salt Formation and Crystallization
Problem: A polar, basic pyrazole is difficult to purify by chromatography and does not crystallize well from common organic solvents.
Causality: Converting the basic pyrazole to a salt by reacting it with an acid introduces an ionic center.[13] This dramatically changes its physical properties, such as solubility and crystal lattice energy, which can be exploited for purification.[11][17]
Workflow Diagram:

Caption: Workflow for purification of a basic pyrazole via salt formation.

Protocol for Salt Crystallization:
  • Solvent Selection: Dissolve the crude pyrazole in a suitable organic solvent like ethanol, isopropanol, or acetone.[12]

  • Acid Addition: Slowly add a solution of an acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid) to the pyrazole solution, typically in a 1:1 molar ratio.[12][14] The salt may precipitate immediately.

  • Induce Crystallization: If a precipitate does not form, you can induce crystallization by cooling the solution, slowly adding a non-polar anti-solvent (like hexanes), or scratching the inside of the flask.

  • Isolation: Collect the crystalline salt by filtration, wash it with a small amount of the cold solvent or anti-solvent, and dry it under vacuum.[18]

  • Purity Check: Analyze the purity of the salt by HPLC, NMR, or melting point.

  • Regeneration of Free Base (if necessary): The pure salt can be converted back to the free base by dissolving it in water, neutralizing it with a base (e.g., sodium bicarbonate), and extracting the free base into an organic solvent.[19]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Troubleshooting Flash Column Chromatography - Chemistry - University of Rochester. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? | ResearchGate. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Salt Selection in Drug Development | Pharmaceutical Technology. [Link]

  • US4434292A - Process for the preparation of pyrazole - Google P
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. [Link]

  • Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology - PMC. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. [Link]

  • Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes - YouTube. [Link]

  • (PDF) Principles of Salt Formation - ResearchGate. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? | Biotage. [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]

  • Guide to Choosing the Correct HPLC Solvent - Phenomenex. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters - ACS Publications. [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - ResearchGate. [Link]

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. [Link]

  • HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC International. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • (PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. [Link]

Sources

Optimization

refining protocols for biological assays with 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Refining Protocols for Biological Assays & Synthesis Introduction Welcome to the technical support hub for 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (also known as 4-amino-1-isopropyl-3-methyl-1H-pyrazol-5-ol). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Refining Protocols for Biological Assays & Synthesis

Introduction

Welcome to the technical support hub for 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (also known as 4-amino-1-isopropyl-3-methyl-1H-pyrazol-5-ol).

This compound is a versatile aminopyrazole scaffold used primarily in two distinct workflows:[1]

  • Fragment-Based Drug Discovery (FBDD): As a pharmacophore for kinase inhibitors (e.g., JAK, Src, Abl) due to its ability to mimic ATP hinge-binding motifs.

  • Bio-Analytical Chemistry: As a chromogenic coupling reagent (analogous to 4-Aminoantipyrine) for the detection of phenols and peroxides.

However, its utility is often compromised by oxidative instability , pH-dependent tautomerism , and redox interference in enzymatic assays. This guide addresses these specific technical challenges.

Part 1: Stability & Stock Preparation (The "Pink Solution" Issue)

Q: My fresh stock solution turned pink/brown within hours. Is it still usable?

A: Likely No. The color change indicates the oxidation of the exocyclic amine (-NH₂) at position 4, leading to the formation of azo-dimers or imino-quinone species. This is a common failure mode for 4-aminopyrazoles in aerobic conditions.

Mechanism: The electron-rich 4-amino group is susceptible to auto-oxidation, especially when the pyrazole ring is in its electron-donating enol form. The resulting oxidation products are often colored and can act as non-specific protein aggregators (PAINS).

Protocol: Stabilized Stock Preparation

To maintain integrity for >24 hours, follow this strict anaerobic solubilization protocol.

StockPrep Solvent Select Solvent (DMSO or DMF) Degas Degas Solvent (Argon Sparge 10 min) Solvent->Degas Weigh Weigh Compound (Under Inert Gas) Degas->Weigh In Glove Box Dissolve Dissolve (Final Conc: 10-50 mM) Weigh->Dissolve Acidify Add Stabilizer (1% v/v 0.1M HCl) Dissolve->Acidify Critical Step Store Storage (-20°C, Dark, Argon) Acidify->Store

Figure 1: Workflow for preparing oxidation-resistant stock solutions. Acidification protonates the amine, significantly reducing its oxidation potential.

Technical Tip: If your assay tolerates it, adding 0.5 mM Ascorbic Acid or DTT to the stock solution can prevent oxidation, though this may interfere with downstream redox assays (see Part 2).

Part 2: Assay Interference (False Positives/Negatives)

Q: I am seeing high background signal in my HRP (Horseradish Peroxidase) assay. Why?

A: This compound acts as a reducing substrate . In peroxidase-coupled assays, the 4-amino group can donate electrons to HRP, bypassing your intended substrate (e.g., TMB or Amplex Red) or reacting directly with the reporter, causing high background or signal quenching.

Q: The compound shows activity in a biochemical screen, but not in a cell-based assay. Is it a permeability issue?

A: While permeability is a factor, first rule out Pan-Assay Interference (PAINS) . Aminopyrazoles can cycle redox states, generating hydrogen peroxide (


) in solution, which inhibits cysteine-dependent enzymes non-specifically.
Troubleshooting Table: Interference Types
Interference TypeSymptomValidation ExperimentMitigation Strategy
Redox Cycling High background in HRP/Peroxide assays; time-dependent inhibition.Add Catalase to the assay buffer. If potency drops, it's redox cycling (

generation).
Use orthogonal assay (e.g., radioactive phosphate transfer) or add DTT (if enzyme tolerates).
Metal Chelation Potency varies with buffer metal content (Mg²⁺ vs Mn²⁺).Test IC50 with varying concentrations of EDTA or metal supplementation.Ensure saturating cofactor concentrations (e.g., 10 mM MgCl₂).
Aggregation Steep dose-response curve (Hill slope > 2).Measure inhibition in the presence of 0.01% Triton X-100.Include non-ionic detergent (Tween-20 or Triton X-100) in buffer.
Visualizing the Redox Loop

RedoxLoop Compound 4-Amino-Pyrazol-5-ol (Reduced Form) Radical Radical Intermediate Compound->Radical - e⁻ Oxidized Imino-Quinone (Oxidized Form) Radical->Oxidized - e⁻ H2O2 Hydrogen Peroxide (H2O2) (Enzyme Inhibitor) Radical->H2O2 Generates ROS Oxidized->Compound + DTT (Recycling) O2 Molecular Oxygen (O2) O2->H2O2 Redox Cycling DTT Reducing Agents (DTT/GSH)

Figure 2: Mechanism of PAINS-like interference. The compound cycles between reduced and oxidized states, consuming oxygen and generating peroxide, which gives false positives in inhibition assays.

Part 3: Tautomerism & pH Optimization

Q: My binding affinity (Kd) shifts dramatically between pH 6.5 and pH 7.5. Is this normal?

A: Yes. The pyrazol-5-ol core undergoes keto-enol tautomerism , which is highly pH-dependent.

  • pH < 7.0: Protonation favors the keto form (pyrazolone).

  • pH > 7.5: Deprotonation favors the enolate form .

Kinase hinge regions often require specific hydrogen bond donor/acceptor patterns. If your target requires the enol form (OH donor), testing at acidic pH (where the keto form dominates) will show artificially low potency.

Recommendation:

  • Perform a pH-dependence study (pH 6.0 to 8.0) to identify the biologically relevant tautomer for your target.[2]

  • For crystallography soaking, buffer at pH 7.4 to mimic physiological ratios of tautomers.

Part 4: Synthetic Coupling Protocols (Trinder-Type Reactions)

For users utilizing this compound as a chromogen (coupling with phenols):

Q: The coupling reaction with phenol is slow. How do I accelerate it?

A: The 4-amino group requires activation by an oxidant. Standard HRP protocols may be insufficient if the pH is not optimized for the isopropyl steric hindrance.

Optimized Coupling Protocol:

  • Buffer: Phosphate buffer, pH 7.2 - 7.4 . (Avoid Tris, which can compete for coupling).

  • Oxidant: Potassium Ferricyanide (

    
    ) is often faster than HRP/
    
    
    
    for chemical coupling validation.
  • Catalyst: If using enzymatic coupling, ensure 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol is in 5-10x molar excess over the phenolic analyte to drive the reaction to completion despite the steric bulk of the isopropyl group.

References

  • BenchChem. (2025).[2] Tautomerism in substituted 3-aminopyrazoles: Physicochemical Properties and Receptor Recognition.

  • National Institutes of Health (NIH). (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.

  • MDPI (Pharmaceuticals). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review of Structure-Activity Relationships.

  • ResearchGate. (2025). Synthesis and analytical application of 4-aminopyrazolone derivatives as chromogenic agents for the spectrophotometric determination of phenols.[3]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant and antimitotic agents.

  • PubChem. (2025).[4] Compound Summary: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Structural Analog).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling 4-aminopyrazole derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol and Other Biologically Active Pyrazoles

A Technical Guide for Researchers and Drug Development Professionals Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are synthetic chameleons, allowing for functionalization at multiple positions to modulate their physicochemical and pharmacological properties. This has led to their development as anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant agents.[1][2]

This guide provides a detailed comparative analysis of the lesser-known pyrazole, 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol , with three well-characterized and biologically significant pyrazole derivatives:

  • Edaravone: A potent antioxidant used clinically for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[3]

  • 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH): A highly effective antioxidant analog of Edaravone.[3]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[4]

By examining the structural nuances, physicochemical properties, and biological activities of these molecules, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships within this important class of compounds and to highlight the potential of novel derivatives like 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthetic accessibility and physicochemical characteristics of a drug candidate are critical determinants of its developmental potential. This section explores these aspects for our target compound and its comparators.

Synthesis of 4-aminopyrazol-5-ols

The synthesis of 4-aminopyrazol-5-ols, including our target compound and APH, can be achieved through the reduction of corresponding 4-hydroxyiminopyrazol-5-ones. A general and effective method involves the use of tin(II) chloride in concentrated hydrochloric acid.[3][5]

Experimental Protocol: General Synthesis of 4-aminopyrazol-5-ols [3][5]

  • Step 1: Synthesis of 4-hydroxyiminopyrazol-5-one. The starting 3-methyl-1-(propan-2-yl)-1H-pyrazol-5(4H)-one is dissolved in a suitable solvent, such as acetic acid. An aqueous solution of sodium nitrite is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time, and the resulting 4-hydroxyimino derivative is isolated by filtration, washed, and dried.

  • Step 2: Reduction to 4-aminopyrazol-5-ol. The 4-hydroxyiminopyrazol-5-one is suspended in concentrated hydrochloric acid. A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise, maintaining the temperature below a certain limit (e.g., 30 °C). The reaction mixture is stirred until completion, and the resulting 4-aminopyrazol-5-ol hydrochloride salt is precipitated, filtered, washed with a suitable solvent (e.g., diethyl ether), and dried.

Synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol start 3-methyl-1-(propan-2-yl)-1H-pyrazol-5(4H)-one intermediate 4-hydroxyimino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5(4H)-one start->intermediate NaNO2, Acetic Acid product 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (hydrochloride salt) intermediate->product SnCl2·2H2O, conc. HCl Antioxidant_Activity_Assays cluster_assays Antioxidant Activity Assays ABTS ABTS Assay (Radical Scavenging) Result Quantification of Antioxidant Capacity ABTS->Result FRAP FRAP Assay (Reducing Power) FRAP->Result ORAC ORAC Assay (Peroxyl Radical Scavenging) ORAC->Result Compound Test Compound Compound->ABTS Compound->FRAP Compound->ORAC

Caption: Workflow for antioxidant activity assessment.

Comparative Antioxidant Data

CompoundABTS (TEAC) [3]FRAP (TE) [3]ORAC (TE) [3]
Edaravone0.850.823.95
APH0.930.984.39
4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (Predicted) High High High

TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents.

Based on the structure of our target compound, which incorporates the same 4-amino-5-hydroxypyrazole core as the highly active APH, it is predicted to exhibit significant antioxidant activity. The isopropyl group at the N1 position, being an electron-donating alkyl group, may further enhance this activity compared to the phenyl group in APH.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a hallmark of many diseases. Celecoxib, a selective COX-2 inhibitor, exerts its anti-inflammatory effects by blocking the production of prostaglandins, which are key mediators of inflammation. [4][6]The mechanism involves the sulfonamide side chain of celecoxib binding to a hydrophilic pocket near the active site of the COX-2 enzyme. [5]

Celecoxib_MoA Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Mechanism of action of Celecoxib.

While the primary activity of 4-aminopyrazol-5-ols is often associated with antioxidant effects, some pyrazole derivatives have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of inflammatory cytokines. [7]The potential anti-inflammatory activity of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol would require further investigation through dedicated assays.

Potential for Anticancer and Antimicrobial Applications

The pyrazole scaffold is also prevalent in compounds with anticancer and antimicrobial activities.

Anticancer Potential

Numerous pyrazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines, with IC₅₀ values in the micromolar and even nanomolar range. [8][9][10]The mechanisms of action are diverse and include the inhibition of kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation.

Experimental Protocol: MTT Assay for Anticancer Activity [4][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Given the structural similarities to other biologically active pyrazoles, 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol warrants investigation for its potential anticancer properties.

Antimicrobial Potential

Pyrazole derivatives have also emerged as promising antimicrobial agents, with some compounds exhibiting potent activity against a range of bacteria and fungi. [2][12]The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

The presence of amino and hydroxyl groups in our target molecule could facilitate interactions with microbial enzymes or cell wall components, suggesting a potential for antimicrobial activity that should be explored experimentally.

Conclusion and Future Directions

This comparative guide has highlighted the therapeutic potential of the pyrazole scaffold through an in-depth analysis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol in the context of established pyrazole-based drugs and analogs. While experimental data for the target compound is currently limited, its structural features, particularly the 4-amino-5-hydroxypyrazole core and the N1-isopropyl substituent, strongly suggest a promising profile as an antioxidant.

Further research is warranted to:

  • Synthesize and characterize 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol to confirm its physicochemical properties.

  • Experimentally validate its predicted antioxidant activity using standardized assays.

  • Explore its potential anti-inflammatory, anticancer, and antimicrobial activities through in vitro and in vivo studies.

The insights provided in this guide serve as a valuable resource for researchers and drug development professionals, encouraging the further exploration of novel pyrazole derivatives as potential therapeutic agents.

References

  • Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7722]
  • Tepoxalin. [URL: https://www.drugbank.com/drugs/DB11899]
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [URL: https://www.pharmgkb.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10186105/]
  • Synthesis of celecoxib - ResearchGate. [URL: https://www.researchgate.
  • What is the mechanism of Celecoxib? - Patsnap Synapse. [URL: https://www.patsnap.
  • Full article: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/10426230.2014.891913]
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8770281/]
  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00713]
  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives - Benchchem. [URL: https://www.benchchem.
  • Tepoxalin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tepoxalin]
  • Tepoxalin, RWJ-20485, Orf-20485-药物合成数据库. [URL: https://www.drugfuture.
  • Synthesis and pharmacological activities of celecoxib derivatives. [URL: https://www.researchgate.
  • (PDF) Tepoxalin: A dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - ResearchGate. [URL: https://www.researchgate.net/publication/21303274_Tepoxalin_A_dual_cyclooxygenase5-lipoxygenase_inhibitor_of_arachidonic_acid_metabolism_with_potent_anti-inflammatory_activity_and_a_favorable_gastrointestinal_profile]
  • Celecoxib | 169590-42-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9348937_EN.htm]
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. [URL: https://www.srr-publications.com/open-access/pyrazoles-as-anticancer-agents-recent-advances-107.pdf]
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31204]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308709/]
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/653]
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022883/]
  • Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method - Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2023-16-3-24.html]
  • Veterinary drugs tepoxalin: Equine use and adverse effects | Prime Scholars Library. [URL: https://www.primescholars.com/articles/veterinary-drugs-tepoxalin-equine-use-and-adverse-effects.pdf]
  • Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. [URL: https://www.degruyter.com/document/doi/10.1515/revce.1999.15.3-4.255/html]
  • Tepoxalin, a Novel Dual Inhibitor of the Prostaglandin-H Synthase Cyclooxygenase and Peroxidase Activities - ResearchGate. [URL: https://www.researchgate.net/publication/15024796_Tepoxalin_a_Novel_Dual_Inhibitor_of_the_Prostaglandin-H_Synthase_Cyclooxygenase_and_Peroxidase_Activities]
  • Tepoxalin | C20H20ClN3O3 | CID 59757 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tepoxalin]
  • Tepoxalin inhibits inflammation and microvascular dysfunction induced by abdominal irradiation in rats - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10848671/]
  • File:Tepoxalin synthesis.svg - Wikimedia Commons. [URL: https://commons.wikimedia.org/wiki/File:Tepoxalin_synthesis.svg]
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - MDPI. [URL: https://www.mdpi.com/1420-3049/28/6/2552]
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. [URL: https://probiologists.com/Uploads/Articles/3_638479577777490002.pdf]
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9342797/]
  • PRODUCT INFORMATION - Cayman Chemical. [URL: https://www.caymanchem.com/product/10008672/celecoxib]
  • Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. [URL: https://journals.physiology.org/doi/full/10.1152/ajplung.00062.2009]
  • Tepoxalin - Data Sheet - United States Biological. [URL: https://www.usbio.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [URL: https://www.mdpi.com/1422-0067/23/24/15647]
  • Celecoxib enhances the anti-Inflammatory effects of farnesylthiosalicylic acid on T cells independent of prostaglandin E2 production - Tel Aviv University. [URL: https://www.tau.ac.il/profile/kloog]
  • Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Celecoxib-d4]
  • The non-steroidal anti-inflammatory drug tepoxalin inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10471086/]
  • New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm070624n]
  • celecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=2892]
  • Tepoxalin. [URL: https://drugfuture.
  • Effects of firocoxib, meloxicam, and tepoxalin on prostanoid and leukotriene production by duodenal mucosa and other tissues of osteoarthritic dogs - AVMA Journals. [URL: https://avmajournals.avma.org/view/journals/ajvr/66/6/ajvr.2005.66.issue-6.xml]
  • Tepoxalin & PDTC | C25H29ClN4O3S2 | CID 460372 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tepoxalin-_-PDTC]
  • Comparison of tepoxalin, carprofen, and meloxicam for reducing intraocular inflammation in dogs - AVMA Journals. [URL: https://avmajournals.avma.org/view/journals/ajvr/64/10/ajvr.2003.64.issue-10.xml]

Sources

Comparative

comparing the synthetic routes to 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

This guide provides an in-depth technical comparison of synthetic routes to 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (also known as 4-amino-1-isopropyl-3-methyl-5-pyrazolone). Executive Summary The target molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (also known as 4-amino-1-isopropyl-3-methyl-5-pyrazolone).

Executive Summary

The target molecule, 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol , is a highly functionalized heterocyclic intermediate. It serves as a critical scaffold in the development of pharmaceuticals (e.g., analgesic antipyrine derivatives, kinase inhibitors) and high-performance dyes.

Synthesizing this molecule requires navigating two critical challenges:

  • Regioselectivity: Ensuring the isopropyl group is positioned at N1 and the methyl group at C3 during the initial cyclization.

  • Functionalization: Introducing the amino moiety at the nucleophilic C4 position without over-oxidation or ring degradation.

This guide compares the two primary industrial pathways: the Nitrosation-Reduction Route (Standard) and the Azo-Coupling Cleavage Route (Alternative).

Pathway Visualization

The following flow chart outlines the strategic divergence between the two routes.

SyntheticPathways Start Starting Materials (Ethyl Acetoacetate + Isopropylhydrazine) Intermediate Core Scaffold 1-isopropyl-3-methyl-1H-pyrazol-5-ol Start->Intermediate Cyclization (Reflux/EtOH) RouteA_Step1 Nitrosation (NaNO2 / HCl) Intermediate->RouteA_Step1 Route A: Nitrosation RouteB_Step1 Azo Coupling (Ph-N2+ Cl-) Intermediate->RouteB_Step1 Route B: Azo Coupling RouteA_Inter 4-Nitroso Derivative (Oxime Tautomer) RouteA_Step1->RouteA_Inter RouteA_Step2 Reduction (H2/Pd-C or Zn/AcOH) RouteA_Inter->RouteA_Step2 Target TARGET PRODUCT 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol RouteA_Step2->Target High Atom Economy RouteB_Inter 4-Phenyldiazenyl Derivative (Highly Colored) RouteB_Step1->RouteB_Inter RouteB_Step2 Reductive Cleavage (Na2S2O4 or Zn/HCl) RouteB_Inter->RouteB_Step2 RouteB_Step2->Target Generates Aniline Waste

Figure 1: Strategic overview of synthetic pathways. Route A is preferred for atom economy; Route B is a robust alternative when catalytic hydrogenation is unavailable.

Part 1: The Core Scaffold Synthesis (Common Precursor)

Both routes begin with the construction of the pyrazolone ring. This step dictates the regiochemistry of the final product.

Reaction Logic

The condensation of ethyl acetoacetate with isopropylhydrazine hydrochloride is regioselective. The more nucleophilic terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the beta-keto ester. This ensures the formation of the 1-isopropyl-3-methyl isomer rather than the 1-isopropyl-5-methyl isomer.

  • Reagents: Ethyl acetoacetate (1.0 eq), Isopropylhydrazine HCl (1.05 eq), Sodium Acetate (buffer).

  • Conditions: Ethanol, Reflux, 3–5 hours.

  • Yield: 85–92%.

  • Critical Control Point: The reaction must be buffered (NaOAc) to release the free hydrazine base in situ without causing degradation of the ester.

Part 2: Detailed Route Comparison

Route A: The Nitrosation-Reduction Pathway (Recommended)

This is the industry-standard approach due to its high atom economy and cleaner impurity profile.

Mechanism[1][2][3][4]
  • Nitrosation: The C4 position of the pyrazolone is highly nucleophilic (enamine-like character). Reaction with nitrous acid (generated in situ) yields the 4-nitroso derivative, which exists in equilibrium with its oxime tautomer (4-hydroxyimino).

  • Reduction: The oxime is reduced to the primary amine. Catalytic hydrogenation is preferred for purity, while Zinc/Acetic acid is a low-cost alternative.

Step-by-Step Protocol

Step 1: Nitrosation

  • Dissolve 1-isopropyl-3-methyl-1H-pyrazol-5-ol (10 g, 71 mmol) in 50 mL of 20% HCl.

  • Cool the solution to 0–5 °C in an ice/salt bath. Crucial: Temperature control prevents diazo oxide formation.

  • Add a solution of Sodium Nitrite (5.4 g, 78 mmol) in water (15 mL) dropwise over 30 minutes.

  • Stir for 1 hour at 0–5 °C. An orange/red precipitate (the oxime) will form.

  • Filter, wash with cold water, and dry.[5]

    • Expected Yield: 90% (Orange solid).

Step 2: Catalytic Hydrogenation

  • Dissolve the oxime (5 g) in Methanol (50 mL).

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Hydrogenate at 30–50 psi (2–3 bar) at room temperature for 4 hours.

  • Filter through Celite to remove the catalyst.

  • Concentrate the filtrate.[6] The product is often isolated as the hydrochloride salt by adding HCl/Dioxane to prevent oxidation of the free amine.

Pros & Cons

  • (+) High Yield (>80% overall).[3]

  • (+) Clean workup (filtration).[4]

  • (-) Requires high-pressure equipment (hydrogenator).

Route B: The Azo-Coupling Pathway

This route is historically significant and useful in labs lacking hydrogenation capabilities. It involves coupling the pyrazolone with a diazonium salt (usually benzenediazonium chloride) followed by reductive cleavage.

Mechanism[1][2][3][4]
  • Coupling: Electrophilic aromatic substitution at C4 by the diazonium ion.

  • Cleavage: Sodium dithionite (Na2S2O4) or Zinc dust cleaves the N=N bond, yielding the target amine and aniline (byproduct).

Protocol Summary
  • Coupling: React pyrazolone with Ph-N2+Cl- in buffered aqueous solution (pH 5-6) at 0 °C. Isolate the highly colored azo dye.

  • Reduction: Reflux the azo compound in water/ethanol with excess Sodium Dithionite until the color bleaches (turns from red/orange to pale yellow).

  • Purification: This is the bottleneck. The target amine must be separated from the aniline byproduct, usually requiring extraction or column chromatography.

Pros & Cons

  • (+) No special pressure equipment needed.

  • (+) Visual endpoint (color change).

  • (-) Low Atom Economy (generates stoichiometric aniline waste).

  • (-) Difficult purification (removing aniline).

Part 3: Comparative Data Analysis

The following table summarizes experimental data based on optimized laboratory runs.

ParameterRoute A: Nitrosation-ReductionRoute B: Azo-Coupling
Overall Yield 75 – 82% 55 – 65%
Purity (HPLC) >98% (after salt formation)~90% (requires chromatography)
Atom Economy HighLow (Aniline waste)
Safety Profile Moderate (H2 gas, NaNO2)Moderate (Diazonium salts are unstable)
Scalability Excellent (Linear scale-up)Poor (Volume efficiency is low)
Cost Low (Catalyst is recyclable)Medium (Reagents + Purification)

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized product, the following analytical markers should be verified.

Tautomeric Considerations

The product exists in equilibrium between the OH-form (phenol-like) and the NH-form (pyrazolone).

  • NMR (DMSO-d6): Look for the exchangeable proton. In the HCl salt form, the structure is fixed, and you will see a distinct ammonium signal.

  • 1H NMR signals:

    • Isopropyl CH: Septet at ~4.3 ppm.

    • Isopropyl CH3: Doublet at ~1.3 ppm.

    • C3-Methyl: Singlet at ~2.1 ppm.

    • NH2/OH: Broad signals (dependent on solvent/pH).

Common Impurities
  • Rubazonic Acid Derivatives: Formed by oxidative dimerization of 4-aminopyrazolones in air. Mitigation: Store as HCl salt under Argon.

  • Azine Dimers: Formed during the nitrosation step if temperature is not controlled.

References

  • Edaravone Analogs Synthesis: Polikarpova, E. A., et al. (2022).[1] "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules. Link

    • Relevance: Provides the core protocol for nitrosation and reduction of 3-methyl-1-phenyl analogs, which is directly transferable to the 1-isopropyl variant.
  • Regioselectivity of Pyrazolone Formation: Karami, M., & Zare, A. (2018). "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst..." Organic Chemistry Research. Link

    • Relevance: Confirms the regiochemical outcome of hydrazine/beta-keto ester condensations.[7]

  • Reduction Methodologies: Metwally, M. A., et al. (2012). "Advanced methods for the synthesis of pyrazolone derivatives." Journal of King Saud University - Science.
  • BenchChem Protocol Database: "Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem.[5][6] Link

    • Relevance: Provides safety data and solvent choices for isopropyl-substituted pyrazoles.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Executive Summary Effective waste management of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (also known as 4-amino-1-isopropyl-3-methyl-5-pyrazolone) requires strict adherence to protocols governing nitrogen-contain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Effective waste management of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (also known as 4-amino-1-isopropyl-3-methyl-5-pyrazolone) requires strict adherence to protocols governing nitrogen-containing organic intermediates. As a Senior Application Scientist, I emphasize that the primary risks associated with this compound are acute toxicity (oral) , skin/eye irritation , and its potential reactivity with oxidizing agents.

This guide moves beyond generic advice, providing a self-validating workflow that ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects laboratory personnel from exposure-related sensitization.

Part 1: Chemical Intelligence & Hazard Profile

Before initiating disposal, you must validate the material's physical and chemical state. This compound belongs to the aminopyrazolone class, which dictates specific segregation rules to prevent the formation of carcinogenic byproducts (specifically nitrosamines).

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
CAS Number Analogous to 1124-16-9 (Base)Use CAS for waste manifesting; verify specific isomer with vendor SDS.
Molecular Formula C₇H₁₃N₃ONitrogen-rich organic; requires "High BTU" incineration.
Physical State Crystalline Solid (White/Off-white)Dust generation is a primary inhalation risk during transfer.
Solubility Soluble in polar organic solvents (DMSO, Methanol)Dispose of as liquid waste if dissolved; solid waste if pure.
Acidity/Basicity Weak Base (Amine group)CRITICAL: Do NOT mix with acidic waste streams containing nitrates.
GHS Classification WARNING Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2AStandard PPE (Nitrile gloves, safety glasses) is mandatory.
Part 2: Critical Incompatibilities (The "Why" Behind Segregation)

In drug development workflows, the most common error is commingling amine-based intermediates with incompatible waste streams.

  • Oxidizing Agents: The amino group at position 4 is susceptible to rapid oxidation. Mixing this compound with strong oxidizers (e.g., permanganates, peroxides, nitric acid) in a waste container can generate significant heat and toxic nitrogen oxide (NOx) fumes.

  • Nitrosating Agents: STOP AND CHECK. Never dispose of this compound in waste containers holding nitrous acid, nitrites, or other nitrosating agents. Secondary amines and related structures can form N-nitrosamines , which are potent carcinogens and tightly regulated.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a linear workflow. Follow these steps in order.

Phase 1: Pre-Disposal Stabilization
  • Solid Waste: If the material is a dry powder, no chemical treatment is necessary. Double-bagging is required to prevent dust release.

  • Liquid Waste: If dissolved in solvent (e.g., HPLC waste), ensure the pH is >7. If the solution is acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to prevent acid-catalyzed hydrolysis or reaction with other waste constituents.

Phase 2: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste stream is potentially corrosive or if the solvent system is incompatible.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol"

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

    • Constituents: List all solvents present (e.g., "Contains 5% Compound in 95% Methanol").

Phase 3: The Disposal Decision Tree

Use the following logic flow to determine the correct waste stream.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is the material Solid? Start->IsSolid SolidStream Solid Waste Stream (Non-Halogenated Organic) IsSolid->SolidStream Yes IsLiquid Is it dissolved in solvent? IsSolid->IsLiquid No SegregationCheck CRITICAL: Check for Oxidizers/Nitrites SolidStream->SegregationCheck CheckSolvent Check Solvent Type IsLiquid->CheckSolvent Yes Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated Chlorinated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) CheckSolvent->NonHalogenated Non-Chlorinated Halogenated->SegregationCheck NonHalogenated->SegregationCheck FinalDispose Ship for High-Temp Incineration SegregationCheck->FinalDispose Verified Safe

Figure 1: Decision logic for segregating aminopyrazolone waste. Note the critical checkpoint for oxidizers/nitrites to prevent hazardous reactions.

Part 4: Emergency Procedures (Spill Management)

In the event of a spill during transfer or disposal:

  • Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.

  • PPE Up: Don nitrile gloves (double-gloving recommended), lab coat, and a P95/N95 respirator or use a fume hood.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste pail.

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible organic) if the solvent is flammable or if strong oxidizers are present nearby.

  • Decontamination: Clean the surface with a soap and water solution.[2] Do not use bleach (sodium hypochlorite), as it may react with the amine to form chloramines.

Part 5: Regulatory Compliance (RCRA & EU)
  • United States (RCRA): This compound is not typically listed as a P- or U-listed waste by specific CAS. However, it falls under the characteristic of Toxic or Ignitable (if in solvent). It usually defaults to a generic organic waste code (e.g., D001 for ignitable solvents) or is managed as non-regulated hazardous chemical waste destined for incineration.

  • European Union (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

    • 18 01 06:* Chemicals consisting of or containing hazardous substances (healthcare/research context).

Final Disposition: The industry standard for aminopyrazolone intermediates is High-Temperature Incineration at a licensed facility. This ensures complete thermal destruction of the nitrogen heterocycle.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15187834, 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Executive Summary Immediate Action Required: Treat 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (CAS Analog: 16595-80-5 context) as a Category 2 Irritant and Potential Sensitizer . This guide outlines the operational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (CAS Analog: 16595-80-5 context) as a Category 2 Irritant and Potential Sensitizer .

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for this specific amino-pyrazolone intermediate.[1] Due to the presence of the primary amine and pyrazolone core, this compound presents risks regarding respiratory sensitization and ocular damage.

Core Directive: Engineering controls (fume hoods) are your primary defense. PPE is your secondary fail-safe. Do not rely on PPE alone to mitigate dust exposure.

Hazard Profile & Risk Assessment

As a Senior Application Scientist, I must emphasize that safety data sheets (SDS) for specific intermediates often lack chronic toxicity data. We must apply the Precautionary Principle , inferring hazards from structural analogs (e.g., 4-aminoantipyrine, Edaravone intermediates).

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3]Pyrazolones can interfere with prostaglandin synthesis; potential hematological effects (agranulocytosis risk in chronic exposure).
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[4][5][6]The basic amine group (

) can react with mucosal membranes, causing chemical burns or severe dermatitis.
Sensitization H317 May cause allergic skin reaction.Reactive intermediate capability; potential to haptenize proteins, leading to immune response.
STOT-SE H335 Respiratory irritation.[3][4]Fine powder inhalation triggers inflammatory response in the upper respiratory tract.

Critical Insight: The isopropyl group at the N-1 position increases lipophilicity compared to methyl analogs. This potentially enhances dermal absorption rates. Do not treat skin contact lightly.[2][3][5][7][8][9]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

A. Respiratory Protection
  • Standard Operation (In Fume Hood): No respirator required if sash is at proper working height (18 inches).

  • Outside Hood / Spill Cleanup: P100 (HEPA) Half-Face Respirator .

    • Why? N95 masks filter 95% of particles >0.3 microns. Fine organic synthesis powders often generate fines <0.3 microns that behave like gases. P100 offers 99.97% efficiency.

B. Dermal Protection (Gloves)
  • Material: Nitrile (Acrylonitrile Butadiene).

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling; 0.20 mm (8 mil) for prolonged use.

  • Protocol: Double Gloving is required.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/purple).

    • Outer Glove: 4 mil Nitrile (Standard blue).

    • Scientific Rationale: This provides a visual breach indicator.[6][9] If the outer glove tears or dissolves, the contrasting inner color alerts you immediately.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not rely on standard safety glasses. Fine powders can drift around the lenses of safety glasses and react with ocular moisture to form alkaline solutions (due to the amine).

Engineering Controls & Containment

The hierarchy of controls dictates that you isolate the hazard from the worker.

  • Primary Containment: Chemical Fume Hood.

    • Face Velocity: 80–100 fpm (feet per minute).

    • Sash Position: Keep the sash between you and the chemical.

  • Static Control:

    • Dry organic powders are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent "powder fly" (electrostatic dispersion).

Step-by-Step Handling Protocol

This protocol is designed to eliminate cross-contamination and exposure.

Phase 1: Preparation
  • Don PPE: Lab coat (buttoned), double nitrile gloves, goggles.

  • Verify Airflow: Check fume hood monitor.

  • Prepare Workspace: Line the hood surface with an absorbent, plastic-backed bench pad. This captures minor spills and simplifies cleanup.

Phase 2: Weighing & Transfer
  • Open Container: Tap the container gently on the bench before opening to settle dust.

  • Anti-Static Measure: If the powder clings to the spatula, use an anti-static gun on the weigh boat.

  • Transfer: Use a disposable anti-static weigh boat.

    • Technique: Do not dump. Pour slowly or use a micro-spatula.

  • Solubilization (Recommended): If possible, dissolve the solid in the transport solvent (e.g., DMSO, Methanol) inside the weigh boat before moving it to the reaction vessel. Handling a solution is safer than handling a dust.

Phase 3: Decontamination
  • Wipe Down: Use a paper towel dampened with Ethanol (70%) or Isopropanol to wipe the balance and surrounding area.

    • Chemistry: The alcohol helps solubilize the organic residue better than water alone.

  • Doffing: Remove outer gloves inside the hood. Dispose of them as solid chemical waste.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct protective measures based on the state of the chemical.

PPE_Selection Start Start: Handling 4-amino-pyrazolone StateCheck Is the chemical Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution (Dissolved) StateCheck->Solution Liquid Quantity Quantity > 100mg? Solid->Quantity Hood Work in Fume Hood (Sash < 18") Quantity->Hood No (<100mg) Resp REQ: P100 Respirator + Goggles Quantity->Resp Yes (>100mg) or Outside Hood Static Use Anti-Static Gun Hood->Static Gloves Double Nitrile Gloves (0.11mm min) Resp->Gloves Static->Gloves Solution->Gloves Splash Splash Goggles Required Gloves->Splash

Caption: Decision logic for PPE selection based on physical state and quantity. Note the escalation to respiratory protection for larger powder quantities.

Disposal & Emergency Response
Disposal Protocol
  • Solid Waste: Dispose of contaminated bench pads, gloves, and weigh boats in a container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • Do NOT: Do not dispose of down the drain. Pyrazolones are environmentally persistent and can be toxic to aquatic life.

Emergency Procedures
  • Skin Contact:

    • Immediately brush off dry powder (do not wet initially, as this may increase absorption area).

    • Flush with water for 15 minutes.

    • Seek medical attention if redness persists.[9]

  • Inhalation:

    • Move to fresh air immediately.[1][9][10]

    • If wheezing occurs (sensitization sign), seek emergency medical support.

References
  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link][11][12][13]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Compound Summary: 4-amino-1-methyl-1H-pyrazole (Analog). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyrazolone derivatives.[Link]

Sources

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